Antitumor agent-119
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H14N4O |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
N-[(E)-1-isoquinolin-3-ylethylideneamino]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C18H14N4O/c1-12(16-10-13-6-2-3-7-14(13)11-19-16)21-22-18-20-15-8-4-5-9-17(15)23-18/h2-11H,1H3,(H,20,22)/b21-12+ |
InChI Key |
CQYWNLWTQUEJRG-CIAFOILYSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC2=CC=CC=C2O1)/C3=CC4=CC=CC=C4C=N3 |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2O1)C3=CC4=CC=CC=C4C=N3 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Potency of Antitumor Agent-119: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro cytotoxic activity of Antitumor agent-119, a novel 2-benzoxazolyl hydrazone derivative (compound 13K). The document details its half-maximal inhibitory concentration (IC50) values against various cancer cell lines, outlines a detailed experimental protocol for IC50 determination, and presents a putative signaling pathway based on the known mechanisms of its chemical class.
Quantitative Analysis of In-Vitro Efficacy
This compound has demonstrated significant growth-inhibitory effects on a panel of human cancer cell lines. The IC50 values, representing the concentration of the agent required to inhibit 50% of cancer cell growth, are summarized in the table below. These values highlight the nanomolar potency of the compound against various cancer types.[1]
| Cancer Cell Line | Cancer Type | IC50 (nM) |
| Burkitt's Lymphoma | B-cell lymphoma | 30 |
| HT-29 | Colorectal Carcinoma | 40 |
| HeLa | Cervical Carcinoma | 100 |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 140 |
Postulated Mechanism of Action and Signaling Pathway
While the precise signaling cascade affected by this compound is a subject of ongoing research, the broader class of 2-benzoxazolyl hydrazone derivatives has been shown to exert its anticancer effects through the inhibition of nucleic acid synthesis.[2] These compounds are understood to interfere with key enzymatic processes involved in the production of RNA and DNA, and may also interact directly with the DNA molecule, thereby impeding its template activity.[2] This disruption of fundamental cellular processes ultimately leads to the suppression of cancer cell proliferation.
A proposed signaling pathway illustrating this mechanism is provided below.
Experimental Protocols: IC50 Determination
The following is a detailed protocol for determining the IC50 values of this compound using a standard cell viability assay, such as the MTT or CCK-8 assay.
Materials
-
Cancer cell lines (e.g., Burkitt's Lymphoma, HT-29, HeLa, CCRF-CEM)
-
Complete cell culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (e.g., DMSO or a specialized buffer for MTT)
-
Microplate reader
Experimental Workflow
The general workflow for determining the IC50 value is depicted in the diagram below.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Maintain the selected cancer cell lines in their respective complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter to ensure viability is above 95%.
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium per well in a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations to determine the approximate IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
-
Drug Treatment:
-
After the 24-hour incubation for cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug dilutions or control solutions to the respective wells. Each concentration should be tested in at least triplicate.
-
Incubate the plate for a predetermined exposure time, typically 48 or 72 hours.
-
-
Cell Viability Assay (MTT Assay Example):
-
Following the incubation period, add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.[3]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot a dose-response curve with the drug concentration on the x-axis (logarithmic scale) and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
-
This comprehensive guide provides foundational data and methodologies for the preclinical evaluation of this compound. Further investigations are warranted to elucidate the specific molecular targets and signaling pathways modulated by this promising anticancer compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
An In-depth Technical Guide to the Core Mechanism of Antitumor Agent ATRN-119: A Selective ATR Kinase Inhibitor Targeting Nucleic Acid Synthesis and the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATRN-119 is an orally bioavailable, first-in-class macrocyclic inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1] By selectively targeting ATR, ATRN-119 disrupts the intricate signaling network that governs DNA repair and cell cycle progression, leading to the inhibition of nucleic acid synthesis and preferential apoptosis in cancer cells.[2] This technical guide provides a comprehensive overview of the core mechanism of action of ATRN-119, supported by available preclinical and clinical data. It details the fundamental signaling pathways, presents quantitative data in a structured format, and outlines key experimental methodologies for its evaluation.
Core Mechanism of Action: Inhibition of the ATR-CHK1 Signaling Axis
ATRN-119's primary mechanism of action is the selective inhibition of the kinase activity of ATR.[1] ATR is a serine/threonine protein kinase that becomes activated in response to single-stranded DNA (ssDNA), a common feature of DNA damage and replication stress, which is often elevated in cancer cells.[1][2] Upon activation, ATR phosphorylates a multitude of downstream targets, with the most prominent being the checkpoint kinase 1 (CHK1). This phosphorylation event initiates a cascade that leads to cell cycle arrest, stabilization of stalled replication forks, and promotion of DNA repair.
By inhibiting ATR, ATRN-119 effectively blocks the phosphorylation and activation of CHK1. This abrogation of the ATR-mediated checkpoint has several critical consequences for cancer cells:
-
Forced Mitotic Entry: Cells with damaged DNA are unable to arrest the cell cycle and are forced to enter mitosis, leading to catastrophic genomic instability.
-
Replication Fork Collapse: The stabilization of replication forks is compromised, resulting in their collapse and the formation of double-strand DNA breaks.
-
Induction of Apoptosis: The accumulation of unrepaired DNA damage triggers programmed cell death (apoptosis) in cancer cells.
This targeted approach exploits the concept of synthetic lethality, where the inhibition of ATR is particularly effective in tumors with pre-existing defects in other DNA repair pathways.
Signaling Pathway Diagram
Quantitative Data
Preclinical Data
In preclinical studies, ATRN-119 has demonstrated potent anti-proliferative activity across a range of cancer cell lines and has shown tumor growth inhibition in various xenograft models.
Table 1: In Vitro Cytotoxicity of ATRN-119
| Cell Line | Cancer Type | Noteworthy Genomic Alterations | Reference |
|---|---|---|---|
| Colon Cancer Cell Lines | Colon Cancer | DDR gene alterations | |
| Breast Cancer Cell Lines | Breast Cancer | DDR gene alterations | |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | DDR gene alterations | |
| Sarcoma Cell Lines | Sarcoma | DDR gene alterations | |
| Ovarian Cancer Cell Lines | Ovarian Cancer | DDR gene alterations |
| Prostate Cancer Cell Lines | Prostate Cancer | DDR gene alterations | |
Table 2: In Vivo Efficacy of ATRN-119 in Xenograft Models
| Xenograft Model | Cancer Type | Noteworthy Genomic Alterations | Outcome | Reference |
|---|---|---|---|---|
| CDX Mouse Model | Castration-Resistant Prostate Cancer | Not specified | Tumor growth inhibition | |
| CDX Mouse Model | Colon Cancer | Not specified | Tumor growth inhibition |
| PDX Mouse Model | High-Grade Serous Ovarian Cancer | BRCA mutant | Significant tumor reduction (in combination with PARP inhibition) | |
Clinical Data (Phase 1/2a ABOYA-119 Trial - NCT04905914)
The ongoing first-in-human Phase 1/2a clinical trial (ABOYA-119) is evaluating ATRN-119 in patients with advanced solid tumors harboring specific DNA Damage Response (DDR) mutations.
Table 3: Patient Demographics and Baseline Characteristics (as of July 7, 2025)
| Characteristic | Value |
|---|---|
| Number of Patients | 38 |
| Median Age (Range) | 65 years (42-81) |
| Sex (Female) | 53% |
| Most Prevalent Primary Tumor Sites | Pancreatic (21%), Colorectal (18%), Gynecologic (16%) |
| Median Prior Lines of Treatment | 4 |
Data from reference
Table 4: Preliminary Efficacy of ATRN-119 in the ABOYA-119 Trial
| Dose Cohort | Outcome | Patient Details | Reference |
|---|---|---|---|
| 50 mg | Stable Disease | Patient progressed on Day 112 | |
| 200 mg | Stable Disease | Patient remained on treatment as of Day 118 | |
| 550 mg (twice daily) | Stable Disease with Tumor Shrinkage | Female patient with leiomyosarcoma (RB1/ATM mutations) showed 21% tumor reduction | |
| 550 mg (twice daily) | Stable Disease with Tumor Shrinkage | Two other patients showed 7% and 14% tumor reduction |
As of May 14, 2025, six patients had demonstrated stable disease.
Table 5: Most Frequent Treatment-Related Adverse Events (TRAEs) (as of July 7, 2025)
| Adverse Event | Frequency | Grade 3 |
|---|---|---|
| Diarrhea | 44.7% | 5.3% |
| Nausea | 31.6% | - |
| Fatigue | 26.3% | 5.3% |
| Anemia | - | 2.6% (SAE) |
| Elevated Bilirubin | - | 2.6% |
Data from reference
Experimental Protocols
In Vitro ATR Kinase Inhibition Assay (HTRF)
This assay measures the direct inhibitory effect of ATRN-119 on ATR kinase activity.
Workflow Diagram:
Methodology:
-
Compound Dispensing: Diluted ATRN-119 is added to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: A mixture of human recombinant ATR/ATRIP complex and a p53-based substrate is added to the wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at room temperature to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by adding a solution containing EDTA.
-
Detection: A detection buffer containing d2 and Europium-labeled antibodies specific for the phosphorylated substrate is added.
-
Final Incubation: The plate is incubated to allow for antibody binding.
-
Signal Reading: The Homogeneous Time-Resolved Fluorescence (HTRF) signal is read on a compatible plate reader. The signal is inversely proportional to the kinase activity.
Western Blotting for Phospho-CHK1 (Ser345)
This assay assesses the in-cell inhibition of ATR activity by measuring the phosphorylation status of its primary downstream target, CHK1.
Workflow Diagram:
Methodology:
-
Cell Treatment: Cancer cells are cultured and pre-incubated with varying concentrations of ATRN-119.
-
DNA Damage Induction: A DNA damaging agent (e.g., hydroxyurea) is added to activate the ATR pathway.
-
Cell Lysis: Cells are lysed, and the total protein concentration is determined.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated CHK1 (Ser345).
-
Secondary Antibody: After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: A chemiluminescent substrate is applied, and the signal is captured using an imaging system.
-
Analysis: Band intensities are quantified, and the phospho-CHK1 signal is normalized to total CHK1 and a loading control (e.g., Actin).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of a cell population, which is proportional to the number of viable cells, to determine the cytotoxic effects of ATRN-119.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of ATRN-119 and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of ATRN-119 that inhibits cell growth by 50%) is determined.
Conclusion
ATRN-119 represents a promising therapeutic agent that targets the core of the DNA Damage Response pathway through the specific inhibition of ATR kinase. Its mechanism of action, which leads to the disruption of nucleic acid synthesis and repair processes, provides a clear rationale for its use in cancers with inherent DDR deficiencies. The preclinical and emerging clinical data suggest a manageable safety profile and early signs of antitumor activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of ATRN-119 and other ATR inhibitors in the field of oncology drug development.
References
In-Depth Technical Guide: The Effects of Antitumor Agent-119 on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of various compounds referred to as "Antitumor agent-119" on cell cycle progression. The term "this compound" is not unique to a single molecule; therefore, this document details the mechanisms of distinct agents identified in preclinical and clinical research that fall under this nomenclature. The focus is on their impact on the cell cycle, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Introduction to this compound and its Variants
Initial investigations into "this compound" have revealed at least three distinct compounds with significant anti-cancer properties, each with a unique mechanism of action influencing cell cycle progression. This guide will focus on the following:
-
This compound (Compound 13k): A 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative that acts as a potent PI3Kα inhibitor, inducing G2/M phase cell cycle arrest.
-
ATRN-119: An orally bioavailable and highly selective macrocyclic inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR) and cell cycle checkpoints.
-
AT7519: A potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S and G2/M phases and the induction of apoptosis.
This compound (Compound 13k): A PI3Kα Inhibitor Inducing G2/M Arrest
This compound (Compound 13k) is a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative that has demonstrated potent anticancer activity by inhibiting the PI3Kα signaling pathway.[1][2] This inhibition disrupts downstream signaling, leading to cell cycle arrest and apoptosis.[1]
Quantitative Data
The following tables summarize the in vitro potency and effects on cell cycle distribution of Compound 13k.
Table 1: In Vitro Inhibitory Activity of Compound 13k
| Target/Cell Line | Cancer Type | IC50 |
| PI3Kα | - | 1.94 nM |
| A549 | Lung Carcinoma | 0.13 µM |
| HCT116 | Colon Carcinoma | 0.09 µM |
| MCF-7 | Breast Adenocarcinoma | 0.16 µM |
| BGC-823 | Gastric Cancer | 0.43 µM |
| HCC827 | Lung Adenocarcinoma | 0.11 µM |
Data sourced from in vitro anticancer and kinase assays.[1][2]
Table 2: Effect of Compound 13k on Cell Cycle Distribution in HCC827 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 48.2% | 35.1% | 16.7% |
| Compound 13k (0.1 µM) | 35.6% | 23.5% | 40.9% |
| Compound 13k (0.2 µM) | 28.7% | 15.4% | 55.9% |
HCC827 cells were treated for 48 hours before analysis by flow cytometry.
Signaling Pathway
Compound 13k inhibits PI3Kα, a key component of the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of PI3Kα leads to a decrease in the phosphorylation of downstream effectors like AKT, which in turn affects the regulation of cell cycle proteins, leading to G2/M arrest.
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of Compound 13k (or vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the IC50 value from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Seed HCC827 cells and treat with Compound 13k (0.1 µM, 0.2 µM) or vehicle control for 48 hours.
-
Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a propidium iodide (PI) staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. The percentage of cells in each phase (G0/G1, S, G2/M) is determined using cell cycle analysis software.
Western Blot Analysis
-
Protein Extraction: Treat cells with Compound 13k for 48 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 30-50 µg of protein per sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against CDK1, Cyclin B1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
ATRN-119: An ATR Kinase Inhibitor for Abrogating Cell Cycle Checkpoints
ATRN-119 is a highly selective, orally bioavailable macrocyclic inhibitor of ATR kinase. ATR is a master regulator of the DNA Damage Response (DDR), which is crucial for maintaining genomic stability and controlling cell cycle checkpoints, particularly in response to replication stress. By inhibiting ATR, ATRN-119 prevents the phosphorylation of its key downstream target, CHK1, leading to the abrogation of DNA damage checkpoints, disruption of DNA repair, and induction of apoptosis in cancer cells. While specific quantitative data on the percentage of cells in each cell cycle phase following ATRN-119 treatment is not publicly available, its mechanism strongly indicates an abrogation of the S and G2/M checkpoints.
Quantitative Data
Table 3: In Vitro Potency of ATRN-119
| Parameter | Value | Assay Type |
| In vitro ATR enzyme IC50 | 20 nM | Biochemical Kinase Assay |
| Cellular pCHK1 (Ser345) IC50 | 5 nM | Cellular Immunoassay |
Data sourced from preclinical studies.
Table 4: Kinase Selectivity of ATRN-119
| Kinase | Selectivity over ATR |
| ATM | >2000-fold |
| DNA-PK | >2000-fold |
| mTOR | >2000-fold |
Data demonstrating the high selectivity of ATRN-119 for ATR over other related kinases.
Signaling Pathway
ATRN-119's primary mechanism is the inhibition of the ATR-CHK1 signaling axis. In response to DNA damage or replication stress, ATR phosphorylates and activates CHK1. Activated CHK1 then phosphorylates and inactivates Cdc25 phosphatases, which are required to activate CDKs that drive cell cycle progression. By inhibiting ATR, ATRN-119 prevents this cascade, leading to unchecked cell cycle progression despite DNA damage, ultimately resulting in mitotic catastrophe and apoptosis.
Experimental Protocols
Western Blotting for Phospho-CHK1 (Ser345)
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates. Pre-treat with various concentrations of ATRN-119 for 1-2 hours. Induce DNA damage (e.g., with 2 mM hydroxyurea for 4 hours or UV irradiation) to activate the ATR pathway.
-
Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification and Electrophoresis: Quantify protein and separate using SDS-PAGE.
-
Transfer and Blocking: Transfer to a PVDF membrane and block with 5% BSA in TBST.
-
Antibody Incubation: Incubate with a primary antibody against phospho-CHK1 (Ser345) overnight.
-
Secondary Antibody and Detection: Use an HRP-conjugated secondary antibody and ECL substrate for detection.
-
Normalization: Strip and re-probe the membrane for total CHK1 and a loading control (e.g., β-actin) to normalize the data.
Flow Cytometry for Cell Cycle Checkpoint Abrogation
-
Cell Treatment: Treat cells with a DNA-damaging agent (e.g., etoposide) to induce G2/M arrest, with or without pre-treatment with ATRN-119.
-
Harvesting and Fixation: Harvest and fix cells in cold 70% ethanol.
-
Staining: Stain cells with propidium iodide solution containing RNase A.
-
Analysis: Analyze by flow cytometry. Abrogation of the G2/M checkpoint will be observed as a reduction in the percentage of cells in the G2/M phase in the co-treatment group compared to the DNA-damaging agent alone.
AT7519: A Multi-Cyclin-Dependent Kinase (CDK) Inhibitor
AT7519 is a potent, small-molecule inhibitor of several cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK5, and CDK9. Its anti-cancer activity stems from its ability to induce cell cycle arrest at both the G1/S and G2/M transitions, as well as to inhibit transcription, ultimately leading to apoptosis.
Quantitative Data
Table 5: Inhibitory Activity of AT7519 against Cyclin-Dependent Kinases
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 210 |
| CDK2/cyclin A | 47 |
| CDK4/cyclin D1 | 100 |
| CDK5/p25 | 13 |
| CDK6/cyclin D3 | 170 |
| CDK9/cyclin T1 | <10 |
Data from in vitro kinase assays.
Table 6: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| U251 | Glioblastoma | 0.246 |
| U87MG | Glioblastoma | 0.222 |
| MM.1S | Multiple Myeloma | 0.5 |
| U266 | Multiple Myeloma | 0.5 |
| HCT116 | Colon Carcinoma | 0.082 (72h) |
| MCF-7 | Breast Adenocarcinoma | 0.040 (72h) |
Data from cell viability assays.
Table 7: Effect of AT7519 on Cell Cycle Distribution in Glioblastoma Cells (48h treatment)
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| U87MG | Control | 55.3% | 30.1% | 14.6% |
| AT7519 (0.2 µM) | 65.2% | 18.5% | 16.3% | |
| AT7519 (0.4 µM) | 72.8% | 10.2% | 17.0% | |
| U251 | Control | 58.9% | 25.4% | 15.7% |
| AT7519 (0.2 µM) | 68.7% | 15.3% | 16.0% | |
| AT7519 (0.4 µM) | 75.1% | 8.9% | 16.0% |
Data from flow cytometry analysis of U87MG and U251 glioblastoma cells.
Signaling Pathway
AT7519's mechanism of action involves the direct inhibition of multiple CDKs. By inhibiting CDK2 and CDK4/6, AT7519 prevents the phosphorylation of the Retinoblastoma protein (pRb), keeping it in its active, growth-suppressive state and thus blocking entry into the S phase (G1 arrest). Inhibition of CDK1 prevents the G2 to M phase transition (G2/M arrest). Furthermore, inhibition of CDK9 disrupts transcription, contributing to its pro-apoptotic effects.
Experimental Protocols
Cell Cycle and Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat U251 and U87MG cells with DMSO (0.1%) or AT7519 (0.4 µM) for 6, 12, and 24 hours.
-
Harvesting and Fixation: Collect cells and fix overnight with 70% ice-cold ethanol.
-
Staining: For cell cycle analysis, add 500 µL of PI/RNase A working solution. For apoptosis, stain with an Annexin V-FITC/PI kit according to the manufacturer's protocol.
-
Analysis: Analyze the samples by flow cytometry to determine cell cycle distribution and the percentage of apoptotic cells.
Western Blot for Cell Cycle Proteins
-
Protein Extraction: Treat glioblastoma cells with different concentrations of AT7519 for 48 hours and lyse the cells.
-
Quantification and Electrophoresis: Quantify protein, and separate via SDS-PAGE.
-
Transfer and Blocking: Transfer to a PVDF membrane and block.
-
Antibody Incubation: Incubate with primary antibodies against p-Rb, p-CDK2, p-CDK1, and Cyclin B1.
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and ECL for detection. Quantify band intensities and normalize to a loading control.
Conclusion
The designation "this compound" encompasses a variety of compounds that modulate cell cycle progression through distinct mechanisms. Compound 13k, a PI3Kα inhibitor, induces a robust G2/M arrest. ATRN-119, a highly selective ATR inhibitor, abrogates critical DNA damage checkpoints, forcing cells with damaged DNA through the cell cycle. AT7519, a multi-CDK inhibitor, causes cell cycle arrest at both G1/S and G2/M transitions. Understanding the specific molecular targets and the resulting effects on cell cycle progression is paramount for the strategic development of these agents as cancer therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers in the field of oncology and drug discovery.
References
The Architecture of Activity: A Deep Dive into the Structure-Activity Relationships of 2-Benzoxazolyl Hydrazones
A Technical Guide for Researchers and Drug Development Professionals
The 2-benzoxazolyl hydrazone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including potent anticancer and antimicrobial effects. This technical guide provides an in-depth analysis of the structural determinants of this activity, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical framework. By systematically dissecting the key structural modifications and their impact on biological outcomes, this document aims to illuminate the path toward more potent and selective agents.
Core Structural Insights and Quantitative Analysis
The biological activity of 2-benzoxazolyl hydrazones is intricately linked to the nature and position of substituents on both the benzoxazole ring and the hydrazone moiety. The following tables summarize the quantitative structure-activity relationship (SAR) data from key studies, providing a clear comparison of the inhibitory potency of various derivatives.
Anticancer Activity
The antitumor potential of 2-benzoxazolyl hydrazones has been extensively investigated against a wide array of cancer cell lines. The data reveals critical insights into the pharmacophore.
Table 1: In Vitro Antiproliferative Activity of 2-Acylpyridyl Hydrazone Analogs
| Compound | R | Het | Cell Line | IC50 (µM) |
| E-IIb | CH3 | 2-pyridyl | Burkitt's lymphoma | 0.005[1] |
| CCRF-CEM | 0.024[1] | |||
| HeLa | 0.77[1] | |||
| HT-29 | 1.43[1] | |||
| E-13a | CH3 | 3-pyridazinyl | - | Less active |
| E-13b | CH3 | 6-pyridazinyl | - | Less active |
| E-13c | CH3 | 2-pyrimidinyl | Burkitt's, CCRF-CEM, HeLa, HT-29 | Submicromolar[1] |
| E-13d | CH3 | 4-pyrimidinyl | Burkitt's, CCRF-CEM, HeLa, HT-29 | Submicromolar |
| E-13e | CH3 | 2-pyrazinyl | Burkitt's, CCRF-CEM, HeLa, HT-29 | Submicromolar |
| E-13i | CH3 | 2-quinolyl | - | µM range |
| E-13j | CH3 | 4-quinolyl | - | µM range |
| E-13k | CH3 | 3-isoquinolyl | - | µM range |
Data sourced from multiple studies, highlighting the impact of the heterocyclic moiety (Het) on cytotoxicity.
Key SAR Observations for Anticancer Activity:
-
Heteroaromatic Moiety: The nature of the heterocyclic ring attached to the hydrazone is a critical determinant of activity. 2-Acylpyridyl hydrazones generally exhibit potent, often nanomolar, inhibitory activity against various cancer cell lines. In contrast, derivatives with α-(N)-acetyldiazine or quinoline groups tend to show activity in the micromolar range.
-
Pyridine Isomers: Among the pyridyl isomers, the 2-substituted pyridine appears to be optimal for high potency.
-
Other Heterocycles: Acetyldiazinyl hydrazones, including pyrimidine and pyrazine derivatives, also demonstrate significant submicromolar antiproliferative effects.
-
Quinoline and Isoquinoline: For acetyl-quinoline derivatives, the order of potency has been observed as 3-isoquinolyl > 4-quinolyl > 2-quinolyl.
-
Benzoxazole Substitution: Modifications on the benzoxazole ring can also modulate activity, although this has been less extensively explored in the cited literature.
-
Mechanism of Action: These compounds are suggested to exert their anticancer effects through a novel mechanism, distinct from ribonucleotide reductase inhibition, a target of structurally related thiosemicarbazones. They have been shown to preferentially inhibit RNA and DNA synthesis. Some derivatives may also function as zinc metallochaperones, reactivating mutant p53.
Experimental Protocols
A clear understanding of the methodologies used to generate the SAR data is crucial for interpretation and future research.
General Synthesis of 2-Benzoxazolyl Hydrazones
The synthesis of 2-benzoxazolyl hydrazones typically follows a two-step procedure.
Caption: General synthetic workflow for 2-benzoxazolyl hydrazones.
Detailed Protocol:
-
Synthesis of 2-Hydrazinobenzoxazole: 2-Chlorobenzoxazole is reacted with hydrazine hydrate in a suitable solvent like tetrahydrofuran (THF) at a reduced temperature (e.g., -5 °C) to yield 2-hydrazinobenzoxazole.
-
Hydrazone Formation: The resulting 2-hydrazinobenzoxazole is then condensed with a variety of aldehydes or ketones in a protic solvent such as methanol, often with a catalytic amount of acetic acid, to afford the final 2-benzoxazolyl hydrazone derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the in vitro MTT antiproliferative assay.
Protocol Outline:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with serial dilutions of the test compounds and a vehicle control.
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined.
Proposed Mechanism of Action and Signaling Pathways
While the exact molecular targets of many 2-benzoxazolyl hydrazones are still under investigation, several proposed mechanisms of action have been put forth. One prominent hypothesis involves the inhibition of nucleic acid synthesis, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for anticancer activity.
This simplified pathway illustrates the downstream effects of the inhibition of RNA and DNA synthesis, which are key processes for cell proliferation. The disruption of these pathways ultimately leads to programmed cell death.
Future Directions and Conclusion
The 2-benzoxazolyl hydrazone scaffold represents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships delineated in this guide highlight the critical importance of the heterocyclic moiety appended to the hydrazone core in dictating anticancer potency. Future research should focus on a more systematic exploration of substitutions on the benzoxazole ring, which could further refine the pharmacological profile of these compounds. Additionally, comprehensive in vivo studies are necessary to validate the promising in vitro activity and to assess the pharmacokinetic and toxicological properties of lead candidates. The development of quantitative structure-activity relationship (QSAR) models could also accelerate the design of new derivatives with enhanced potency and selectivity. Through a continued, multidisciplinary effort, the full therapeutic potential of this remarkable class of compounds can be realized.
References
A Technical Guide to the Preliminary Toxicity Screening of Antitumor Agent-119
Disclaimer: This document outlines a representative preliminary toxicity screening for a hypothetical compound, "Antitumor agent-119." The data presented herein is illustrative and intended to serve as a technical guide for researchers, scientists, and drug development professionals. The experimental protocols are based on established methodologies.
The initial safety assessment of a novel therapeutic candidate is a critical step in the drug development process. Early-stage toxicity screening is designed to identify potential safety concerns, guiding the decision-making process for further development. This guide details a foundational toxicity profile for this compound, encompassing in vitro cytotoxicity, in vivo acute toxicity, and genotoxicity.
In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are essential for determining a compound's toxic effects on cells.[1] These tests measure dose-dependent toxicity and can indicate target specificity.[1]
1.1. Cellular Viability (IC50 Determination)
The half-maximal inhibitory concentration (IC50) was determined for this compound across a panel of human cancer cell lines and a non-cancerous human cell line to assess its potency and selectivity.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Type | IC50 (µM) |
| HeLa | Cervical Cancer | 5.2 |
| MCF-7 | Breast Cancer | 8.1 |
| A549 | Lung Cancer | 12.5 |
| HEK293 | Normal Kidney | 45.7 |
1.2. Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3][4]
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: this compound is serially diluted in culture medium and added to the wells. The plates are then incubated for 48 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
1.3. Visualization: Cytotoxicity Assay Workflow
In Vivo Acute Oral Toxicity
Acute toxicity studies in animals are conducted to determine the effects of a single dose of a substance. This information is valuable for selecting doses for further studies and identifying potential target organs of toxicity.
2.1. Study Design
An acute oral toxicity study was performed in female Sprague-Dawley rats following the OECD 425 guideline (Up-and-Down Procedure). Animals were observed for 14 days post-administration.
Table 2: Acute Oral Toxicity of this compound in Rats
| Parameter | Result |
| LD50 (mg/kg) | > 2000 |
| Clinical Signs | No treatment-related signs of toxicity observed. |
| Body Weight | No significant changes compared to control group. |
| Gross Necropsy | No abnormalities observed. |
2.2. Experimental Protocol: Acute Oral Toxicity (OECD 425)
-
Animal Acclimation: Female rats are acclimated for at least 5 days before dosing.
-
Dosing: A single animal is dosed at a starting level (e.g., 175 mg/kg).
-
Observation: The animal is observed for signs of toxicity. If the animal survives, the next animal is dosed at a higher level. If it does not, the next is dosed at a lower level.
-
Dose Progression: This sequential dosing continues until the stopping criteria are met, typically involving 4-5 animals.
-
Post-Dosing Observation: All animals are observed for a total of 14 days, with body weights recorded periodically.
-
Necropsy: At the end of the study, all animals are subjected to a gross necropsy.
Genotoxicity Assessment
Genotoxicity assays are performed to detect potential damage to DNA and chromosomes.
3.1. Mutagenicity and Clastogenicity
The Ames test was used to assess mutagenicity, while the in vitro micronucleus test was used to evaluate clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss/gain) potential.
Table 3: Genotoxicity Profile of this compound
| Assay | Strains/Cells | Metabolic Activation (S9) | Result |
| Ames Test | S. typhimurium (TA98, TA100) | With & Without | Non-mutagenic |
| In Vitro Micronucleus | CHO-K1 Cells | With & Without | Negative |
3.2. Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test utilizes specific strains of Salmonella typhimurium that are unable to synthesize histidine, an essential amino acid.
-
Strain Preparation: Overnight cultures of the bacterial tester strains are prepared.
-
Exposure: The tester strain, various concentrations of this compound, and a liver S9 fraction (for metabolic activation) are combined.
-
Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Colony Counting: Only bacteria that have undergone a reverse mutation can synthesize histidine and form colonies. These revertant colonies are then counted. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies.
3.3. Experimental Protocol: In Vitro Micronucleus Test
This test detects micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured and treated with various concentrations of this compound, with and without S9 metabolic activation.
-
Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have completed one cell division are analyzed.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.
-
Scoring: At least 2000 binucleated cells are scored for the presence of micronuclei under a microscope. A significant, dose-dependent increase in micronucleated cells indicates a positive result.
Potential Mechanism of Toxicity: p53 Signaling
The p53 tumor suppressor protein is a key sensor of cellular stress, including DNA damage caused by antitumor agents. Activation of p53 can lead to cell cycle arrest, DNA repair, or apoptosis, making it a critical pathway in both the efficacy and toxicity of anticancer drugs.
Off-target activation of the p53 pathway in healthy tissues can contribute to the side effects of chemotherapy. The lack of significant toxicity observed for this compound in these preliminary screens suggests a favorable initial safety profile, which warrants further investigation in more comprehensive preclinical studies.
References
Unveiling the Pro-Apoptotic Power of Antitumor Agent-119: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-119, also known as compound 13K, is a promising 2-benzoxazolyl hydrazone derivative that has demonstrated significant anticancer activities. This technical guide provides an in-depth analysis of its core mechanism of action: the induction of apoptosis in cancer cells. By elucidating the key signaling pathways, presenting quantitative data on its efficacy, and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers in oncology and drug discovery. The information compiled herein is based on existing literature on this compound and related benzoxazole derivatives, offering a foundational understanding for further investigation and development.
Introduction
The circumvention of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to proliferate uncontrollably. Consequently, therapeutic strategies aimed at reinstating this crucial cellular process are of paramount importance in oncology. This compound has emerged as a potent inducer of apoptosis in various cancer cell lines. This guide explores the molecular underpinnings of its pro-apoptotic activity.
Core Mechanism: Induction of Apoptosis
This compound exerts its anticancer effects primarily by triggering the intrinsic apoptotic pathway. This process is characterized by a cascade of molecular events that culminate in cell death. While the precise signaling network for this compound is still under investigation, research on analogous benzoxazole derivatives suggests a mechanism involving the modulation of key apoptotic regulators.
Proposed Signaling Pathway
Based on studies of related benzoxazole compounds, this compound is hypothesized to induce apoptosis through the following signaling cascade:
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Quantitative Data Presentation
The efficacy of this compound and related benzoxazole derivatives in inducing apoptosis and inhibiting cancer cell growth is summarized below.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| Burkitt's Lymphoma | Lymphoma | 30[1] |
| HT-29 | Colon Carcinoma | 40[1] |
| HeLa | Cervical Carcinoma | 100[1] |
| CCRF-CEM | Leukemia | 140[1] |
Table 2: Apoptosis Induction by Benzoxazole Derivatives in HCT-116 Cells
| Compound | Total Apoptosis (%) | Caspase-3 Level (Fold Increase) | Bcl-2 Down-regulation (Fold) | Bax Up-regulation (Fold) |
| 8g | 17 | 6 | 0.31 | 3.864 |
| 12e | 22 | 8 | 0.415 | 2.834 |
| 13d | 5 | 3 | - | - |
| Data from a study on novel benzoxazole and thiazole-based derivatives, presented as a reference for the potential effects of this compound. |
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of the pro-apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the MTT-based cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis
Objective: To detect changes in the expression of key apoptosis-related proteins.
Methodology:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine relative protein expression levels.
Caption: General workflow for Western blot analysis.
Conclusion
This compound is a potent inducer of apoptosis in cancer cells, likely acting through the intrinsic pathway by modulating the Bcl-2 family of proteins and promoting caspase activation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this promising anticancer compound. Future studies should focus on delineating the complete signaling network activated by this compound and evaluating its efficacy in preclinical in vivo models.
References
Methodological & Application
Application Notes and Protocols for Antitumor Agent-119 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Antitumor agent-119 is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2][3] this compound exerts its effects by specifically targeting the mTORC1 complex, a key downstream effector of Akt. This inhibition leads to a decrease in protein synthesis and cell cycle arrest, ultimately inducing apoptosis in cancer cells. These application notes provide detailed protocols for utilizing this compound in various in vitro cell-based assays to assess its efficacy and mechanism of action.
Mechanism of Action
The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is crucial for many aspects of cell growth and survival. In many cancers, this pathway is constitutively active, promoting uncontrolled cell proliferation and resistance to apoptosis. This compound acts as a selective inhibitor of the mTORC1 protein complex. By blocking mTORC1, the agent prevents the phosphorylation of its downstream targets, such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell cycle progression. This disruption of the PI3K/Akt/mTOR axis leads to reduced cell proliferation and induction of apoptosis in susceptible cancer cell lines.
Data Presentation
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the agent required to inhibit the growth of 50% of the cancer cells after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 85 |
| MDA-MB-231 | Breast Adenocarcinoma | 150 |
| A549 | Lung Carcinoma | 110 |
| HCT116 | Colon Carcinoma | 95 |
| PC-3 | Prostate Carcinoma | 220 |
| HeLa | Cervical Cancer | 100 |
Table 2: Apoptosis Induction by this compound This table shows the percentage of apoptotic cells, as determined by Annexin V/PI staining and flow cytometry, following 48 hours of treatment with this compound at a concentration of 200 nM.
| Cell Line | Cancer Type | % Apoptotic Cells (Treated) | % Apoptotic Cells (Control) |
| MCF-7 | Breast Adenocarcinoma | 45.2% | 4.8% |
| A549 | Lung Carcinoma | 38.6% | 5.1% |
| HCT116 | Colon Carcinoma | 41.5% | 4.5% |
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability. For short-term use, a -20°C freezer is sufficient for up to one month.
Cell Culture and Treatment
-
Cell Line Maintenance: Culture cancer cell lines in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: For experiments, harvest cells using trypsin-EDTA and perform a cell count. Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density and allow them to adhere overnight.
-
Compound Dilution and Treatment: On the day of treatment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing the agent. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
Cell Viability (MTT) Assay Protocol
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining) Protocol
This protocol quantifies the percentage of cells undergoing apoptosis.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (e.g., 200 nM) for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.
Western Blot Protocol for Phospho-Protein Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Cell Lysis: After treating cells in 6-well plates for 24 hours, wash them with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the pathway.
References
Application Notes and Protocols: Antitumor Agent-119
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-119 represents a class of promising compounds with demonstrated anticancer activities. This document provides detailed information on the solubility and preparation of a specific analogue, this compound (also known as compound 13K), a 2-benzoxazolyl hydrazone derivative. Additionally, it outlines the mechanism of action of a related compound, ATRN-119, an ATR kinase inhibitor, and provides protocols for its preparation and use in research settings.
Data Presentation
Table 1: Solubility of this compound (Compound 13K)
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | 100 mg/mL | 330.76 mM | Requires sonication for complete dissolution. It is recommended to use fresh, anhydrous DMSO as the compound is hygroscopic.[1] |
Table 2: In Vitro IC50 Values of this compound (Compound 13K)
| Cell Line | Cancer Type | IC50 |
| Butkitt | Burkitt's Lymphoma | 30 nM[1][2] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 140 nM[1][2] |
| HeLa | Cervical Cancer | 100 nM |
| HT-29 | Colorectal Adenocarcinoma | 40 nM |
Table 3: Stock Solution Preparation for this compound (Compound 13K) (Molecular Weight: 302.33 g/mol )
| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 3.3076 mL | 16.5382 mL | 33.0764 mL |
| 5 mM | 0.6615 mL | 3.3076 mL | 6.6153 mL |
| 10 mM | 0.3308 mL | 1.6538 mL | 3.3076 mL |
Experimental Protocols
Protocol 1: Preparation of this compound (Compound 13K) Stock Solution
Materials:
-
This compound (Compound 13K) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (refer to Table 3). For example, to prepare a 10 mM stock solution, add 330.8 µL of DMSO to 1 mg of the compound.
-
Dissolution:
-
Vortex the mixture thoroughly for 1-2 minutes.
-
For complete dissolution, place the tube in an ultrasonic bath and sonicate until the solution is clear. Gentle heating to 37°C can also aid in solubilization.
-
-
Sterilization (Optional): If required for cell culture experiments, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Protocol 2: Formulation of a Water-Soluble Analogue (Based on KS119W) for In Vivo Studies
While this compound (compound 13K) has poor aqueous solubility, a water-soluble analogue, KS119W, has been developed for in vivo use. The following is a general protocol for preparing a formulation based on the principles used for KS119W.
Materials:
-
Water-soluble analogue of this compound
-
Sterile saline solution (0.9% NaCl)
-
Sodium bicarbonate (NaHCO3)
-
Sterile, pyrogen-free water for injection
-
pH meter
Procedure:
-
Buffer Preparation: Prepare a sterile 250 mM sodium bicarbonate solution in pyrogen-free water.
-
Dissolution: Dissolve the water-soluble this compound analogue in the 250 mM sodium bicarbonate solution to the desired final concentration.
-
pH Adjustment: If necessary, adjust the pH of the final formulation to a physiologically compatible range (e.g., pH 7.2-7.4) using sterile saline or a dilute sterile acid/base.
-
Final Formulation: The final formulation of KS119W was in saline containing 250 mM sodium bicarbonate.
-
Administration: This formulation is intended for parenteral administration. It is recommended to prepare the formulation fresh on the day of use.
Mandatory Visualizations
References
Application Note: Western Blot Analysis of Antitumor Agent-119 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antitumor agent-119 is a novel investigational compound demonstrating significant anti-proliferative effects in various cancer cell lines. Preliminary studies suggest that its mechanism of action involves the induction of apoptosis (programmed cell death) and modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell growth and survival.[1][2] Western blotting is an indispensable technique for elucidating the molecular mechanisms of therapeutic agents like this compound.[3] This application note provides detailed protocols for using Western blot analysis to investigate the effects of this compound on key proteins involved in the apoptotic and MAPK signaling cascades.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize representative quantitative data from Western blot analyses of cancer cells treated with this compound for 24 hours. Data is presented as the fold change in protein expression relative to untreated control cells, normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on Apoptotic Markers
| Target Protein | Treatment | Concentration (nM) | Fold Change (Normalized Intensity) | Standard Deviation |
| Cleaved Caspase-3 | Untreated Control | 0 | 1.00 | ± 0.09 |
| This compound | 10 | 1.85 | ± 0.15 | |
| This compound | 50 | 3.20 | ± 0.28 | |
| This compound | 100 | 5.60 | ± 0.45 | |
| Cleaved PARP | Untreated Control | 0 | 1.00 | ± 0.11 |
| This compound | 10 | 2.10 | ± 0.18 | |
| This compound | 50 | 4.50 | ± 0.35 | |
| This compound | 100 | 7.80 | ± 0.62 | |
| Bcl-2 | Untreated Control | 0 | 1.00 | ± 0.08 |
| This compound | 10 | 0.75 | ± 0.06 | |
| This compound | 50 | 0.40 | ± 0.04 | |
| This compound | 100 | 0.15 | ± 0.02 | |
| Bax | Untreated Control | 0 | 1.00 | ± 0.07 |
| This compound | 10 | 1.50 | ± 0.12 | |
| This compound | 50 | 2.80 | ± 0.21 | |
| This compound | 100 | 4.20 | ± 0.33 |
Table 2: Effect of this compound on MAPK Signaling Pathway Markers
| Target Protein | Treatment | Concentration (nM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-MEK1/2 (Ser217/221) | Untreated Control | 0 | 1.00 | ± 0.12 |
| This compound | 10 | 0.65 | ± 0.08 | |
| This compound | 50 | 0.30 | ± 0.05 | |
| This compound | 100 | 0.10 | ± 0.02 | |
| Total MEK1/2 | Untreated Control | 0 | 1.00 | ± 0.06 |
| This compound | 10 | 0.98 | ± 0.07 | |
| This compound | 50 | 1.02 | ± 0.05 | |
| This compound | 100 | 0.99 | ± 0.06 | |
| p-ERK1/2 (Thr202/Tyr204) | Untreated Control | 0 | 1.00 | ± 0.15 |
| This compound | 10 | 0.50 | ± 0.09 | |
| This compound | 50 | 0.20 | ± 0.04 | |
| This compound | 100 | 0.05 | ± 0.01 | |
| Total ERK1/2 | Untreated Control | 0 | 1.00 | ± 0.08 |
| This compound | 10 | 1.01 | ± 0.09 | |
| This compound | 50 | 0.97 | ± 0.07 | |
| This compound | 100 | 1.03 | ± 0.08 |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest (e.g., HeLa, A549) in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Cell Culture Conditions: Culture cells in a suitable medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Treatment: Once cells reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 nM).[3] Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
II. Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
III. Western Blot Protocol
This protocol is a general guideline and may require optimization based on the specific cell line and target proteins.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by observing the pre-stained protein ladder on the membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane with the substrate for 1-5 minutes. Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis: Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ) to quantify the protein expression levels relative to a loading control.
Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: Proposed apoptotic signaling pathway of this compound.
Caption: Proposed inhibitory action of this compound on the MAPK pathway.
References
Application Notes and Protocols: In Vivo Xenograft Studies with Antitumor Agent ATRN-119
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATRN-119 is an orally bioavailable, potent, and selective macrocyclic inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, playing a key role in DNA repair, cell cycle progression, and survival.[2] In many cancer cells, there is an increased reliance on the ATR signaling pathway due to oncogenic stress and defects in other DDR pathways. By inhibiting ATR, ATRN-119 disrupts the DNA damage checkpoint, leading to the accumulation of DNA damage and ultimately inducing apoptosis in tumor cells. Preclinical studies have demonstrated that ATRN-119 inhibits tumor growth in both cell line-derived and patient-derived xenograft models and shows synergistic effects when combined with PARP inhibitors. These promising preclinical results have led to the investigation of ATRN-119 in a first-in-human phase 1/2a clinical trial for patients with advanced solid tumors (NCT04905914).
These application notes provide an overview of the mechanism of action of ATRN-119 and detailed protocols for conducting in vivo xenograft studies to evaluate its antitumor efficacy.
Mechanism of Action: ATRN-119 Signaling Pathway
ATRN-119 selectively targets and inhibits the activity of ATR kinase. This inhibition prevents the downstream phosphorylation of Checkpoint Kinase 1 (CHK1), a key event in the activation of the DNA damage checkpoint. The disruption of this signaling cascade prevents cell cycle arrest and DNA repair, forcing cells with damaged DNA to proceed through the cell cycle, which ultimately results in apoptosis.
Caption: ATRN-119 inhibits ATR kinase, blocking downstream signaling and promoting apoptosis.
Data Presentation: Preclinical Efficacy of ATRN-119 (Template)
The following tables are templates for summarizing quantitative data from in vivo xenograft studies with ATRN-119.
Table 1: Antitumor Efficacy of ATRN-119 Monotherapy in a [Specify Cell Line] Xenograft Model
| Treatment Group | Dosing Regimen | Number of Animals (n) | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | [e.g., 0.5% CMC, oral, QD] | 10 | [Data] | 0 |
| ATRN-119 | [e.g., 25 mg/kg, oral, QD] | 10 | [Data] | [Data] |
| ATRN-119 | [e.g., 50 mg/kg, oral, QD] | 10 | [Data] | [Data] |
Table 2: Synergistic Antitumor Efficacy of ATRN-119 with a PARP Inhibitor in a [Specify PDX Model] Xenograft Model
| Treatment Group | Dosing Regimen | Number of Animals (n) | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | [Specify] | 10 | [Data] | 0 |
| ATRN-119 | [Specify] | 10 | [Data] | [Data] |
| PARP Inhibitor | [Specify] | 10 | [Data] | [Data] |
| ATRN-119 + PARP Inhibitor | [Specify] | 10 | [Data] | [Data] |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment
This protocol outlines the procedure for establishing a subcutaneous xenograft model using a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., with a known DDR mutation)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® or other extracellular matrix
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions to 70-80% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with culture medium, transfer cells to a conical tube, and centrifuge.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability (should be >95%).
-
-
Cell Implantation:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL.
-
Anesthetize the mouse and clean the injection site (typically the flank) with an alcohol wipe.
-
Inject 100 µL of the cell suspension (1 x 10⁷ cells) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for health and tumor development.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups.
-
Protocol 2: Administration of ATRN-119 and Tumor Monitoring
This protocol describes the oral administration of ATRN-119 and subsequent monitoring of tumor growth and animal welfare.
Materials:
-
ATRN-119
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Calipers
-
Animal balance
Procedure:
-
Drug Preparation: Prepare a homogenous suspension of ATRN-119 in the vehicle at the desired concentrations.
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups with similar average tumor volumes.
-
Drug Administration:
-
Administer ATRN-119 or vehicle to the respective groups via oral gavage. The volume is typically 100-200 µL per mouse, depending on body weight.
-
Follow the predetermined dosing schedule (e.g., once daily for 21 days).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times weekly.
-
Monitor the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.
-
-
Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the percent tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in conducting an in vivo xenograft study with ATRN-119.
Caption: Workflow for in vivo xenograft studies of ATRN-119.
References
Application Notes and Protocols for Antitumor Agent-119
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-119, also known as compound 13K, is a novel 2-benzoxazolyl hydrazone derivative demonstrating potent anticancer activities.[1] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) to identify and characterize its effects on cancer cells. The provided methodologies are designed to be robust and reproducible for drug discovery and development applications.
Mechanism of Action
This compound belongs to a class of compounds that are understood to exert their cytotoxic effects through the disruption of nucleic acid synthesis. While the precise molecular target is still under investigation, related 2-benzoxazolyl hydrazone derivatives have been shown to inhibit de novo purine synthesis, a critical pathway for the production of DNA and RNA.[2] This inhibition of nucleic acid synthesis leads to a halt in cellular proliferation and can induce apoptosis in rapidly dividing cancer cells. Studies also suggest a potential for these compounds to directly interact with the DNA molecule, which may contribute to their antitumor effects.[2]
Signaling Pathway
The proposed mechanism of action for this compound focuses on the inhibition of key processes in nucleic acid synthesis, ultimately leading to apoptosis.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| Butkitt | Burkitt's Lymphoma | 30 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 140 |
| HeLa | Cervical Cancer | 100 |
| HT-29 | Colorectal Adenocarcinoma | 40 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
High-Throughput Screening Workflow
A typical high-throughput screening workflow to assess the efficacy of this compound is outlined below. This workflow is adaptable to various cell-based assays.
Cell Viability Assay (ATP Measurement)
This protocol is designed to measure cell viability by quantifying ATP, which is an indicator of metabolically active cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for this purpose.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well or 384-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and resuspend cells in fresh medium to the desired concentration. c. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. The seeding density should be optimized for each cell line to ensure logarithmic growth during the assay. d. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Addition: a. Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. b. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine). c. Remove the medium from the wells and add 100 µL of the diluted compound or control.
-
Incubation: a. Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: a. Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Normalize the data to the vehicle control. b. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay is a suitable method for high-throughput screening.[3]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well or 384-well microplates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Protocol:
-
Cell Seeding and Compound Addition: a. Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
Incubation: a. Incubate the plate for a predetermined time point (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time to detect apoptosis may vary between cell lines and should be determined empirically.
-
Assay Procedure: a. Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 reagent to each well. c. Mix the contents gently on a plate shaker for 30 seconds. d. Incubate the plate at room temperature for 1 to 3 hours.
-
Data Acquisition: a. Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Calculate the fold increase in caspase activity relative to the vehicle control. b. Plot the fold increase against the compound concentration to assess the dose-dependent induction of apoptosis.
References
Application Notes and Protocols for ATRN-119 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ATRN-119, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with a focus on its application in combination with other anti-cancer agents. The protocols outlined below are based on preclinical and clinical findings and are intended to guide further research and development of ATRN-119 as a promising anti-tumor therapy.
Introduction
ATRN-119 is an orally bioavailable inhibitor of ATR kinase, a critical protein in the DNA Damage Response (DDR) pathway.[1] ATR is activated by DNA replication stress, a common feature of cancer cells, and plays a key role in stabilizing replication forks and facilitating DNA repair.[1][2] By inhibiting ATR, ATRN-119 disrupts DNA damage checkpoint activation, hinders DNA repair, and ultimately induces apoptosis in tumor cells.[1] Preclinical and clinical studies have demonstrated the potential of ATRN-119 as both a monotherapy and in combination with other agents, particularly those that also induce DNA damage, such as PARP inhibitors.
Mechanism of Action and Signaling Pathway
ATRN-119 selectively targets and binds to ATR, inhibiting its kinase activity. This action prevents the downstream phosphorylation of Checkpoint Kinase 1 (CHK1), a key effector in the ATR signaling cascade. The inhibition of the ATR-CHK1 pathway leads to the collapse of stalled replication forks, accumulation of DNA double-strand breaks, and cell death.
Caption: ATRN-119 inhibits the ATR signaling pathway, leading to apoptosis.
Combination Therapy Rationale
The combination of ATRN-119 with other DNA damaging agents, such as PARP inhibitors, is based on the principle of synthetic lethality. Tumors with deficiencies in certain DNA repair pathways (e.g., BRCA mutations) are highly dependent on other repair mechanisms, such as the ATR pathway, for survival. By inhibiting ATR with ATRN-119 in combination with a PARP inhibitor, which targets another key DNA repair protein, researchers can exploit these tumor-specific vulnerabilities to induce robust and selective cancer cell death. Preclinical in vivo studies have demonstrated significant synergy between ATRN-119 and PARP inhibition.
Preclinical Data
In Vitro Cytotoxicity
ATRN-119 has shown potent cytotoxic effects across a broad range of cancer cell lines. While specific data for "Antitumor agent-119 (compound 13K)" is available, it is important to distinguish this from ATRN-119. For "this compound (compound 13K)," the following IC50 values have been reported:
| Cell Line | Cancer Type | IC50 (nM) |
| Butkitt | Burkitt's Lymphoma | 30 |
| CCRF-CEM | T-cell Leukemia | 140 |
| HeLa | Cervical Cancer | 100 |
| HT-29 | Colorectal Cancer | 40 |
| Data for this compound (compound 13K) |
Preclinical studies have indicated that single-agent ATRN-119 demonstrates increased cytotoxicity in cancer cell lines with existing DDR gene alterations.
Clinical Data
A first-in-human Phase 1/2a clinical trial (ABOYA-119) is currently evaluating the safety, tolerability, and preliminary efficacy of oral ATRN-119 in patients with advanced solid tumors.
Phase 1 Dose Escalation
The study has explored various dose levels of ATRN-119 administered orally once daily.
| Dose Level | Dose (mg) |
| 1 | 50 |
| 2 | 100 |
| 3 | 200 |
| 4 | 350 |
| 5 | 550 |
| 6 | 800 |
| 7 | 1100 |
| 8 | 1300 |
| 9 | 1500 |
| Data from the ABOYA-119 trial |
A protocol amendment has also introduced twice-daily dosing to be studied independently.
Treatment-Emergent Adverse Events
The most common treatment-emergent adverse events (all grades) observed in the Phase 1 trial are summarized below.
| Adverse Event | Grade 1-2 (%) | Grade 3 (%) |
| Fatigue | 44 | 0 |
| Diarrhea | 33 | 0 |
| Nausea | Not Reported | Not Reported |
| Vomiting | Not Reported | Not Reported |
| Blood phosphorus decreased | 11 | 0 |
| Asthenia | 11 | 0 |
| Candida infection | 11 | 0 |
| Arthralgia | 11 | 0 |
| Dysuria | 11 | 0 |
| Dyspnea | 11 | 0 |
| Hypotension | 11 | 0 |
| Data as of September 20, 2023. No Grade 4 events or significant hematologic toxicity were reported. |
Experimental Protocols
In Vitro Cell Viability Assay (Example Protocol)
This protocol describes a general method for assessing the cytotoxic effects of ATRN-119 in combination with a PARP inhibitor on cancer cell lines.
Caption: Workflow for an in vitro cell viability combination study.
1. Cell Culture:
-
Culture cancer cell lines of interest in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
Prepare stock solutions of ATRN-119 and the selected PARP inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for single-agent and combination treatments.
3. Cell Seeding:
-
Harvest cells and seed them into 96-well plates at a predetermined density.
-
Allow cells to adhere overnight.
4. Drug Treatment:
-
Treat cells with ATRN-119 alone, the PARP inhibitor alone, and the combination of both at various concentrations.
-
Include a vehicle control (e.g., DMSO).
5. Incubation:
-
Incubate the treated plates for a period of 72 hours.
6. Viability Assessment:
-
Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
7. Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment condition.
-
Use software such as CompuSyn to determine the combination index (CI) to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Xenograft Model (Example Protocol)
This protocol provides a general framework for evaluating the anti-tumor efficacy of ATRN-119 in combination with a PARP inhibitor in a mouse xenograft model.
Caption: Workflow for an in vivo xenograft combination study.
1. Animal Models:
-
Utilize immunodeficient mice (e.g., nude or SCID) for the study.
-
All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Cell Implantation:
-
Subcutaneously implant a suspension of cancer cells into the flank of each mouse.
3. Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ATRN-119 alone, PARP inhibitor alone, combination).
4. Drug Administration:
-
Administer ATRN-119 orally according to the desired dose and schedule.
-
Administer the PARP inhibitor according to its established protocol (e.g., oral gavage, intraperitoneal injection).
5. Monitoring and Endpoints:
-
Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.
6. Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume between the treatment groups to assess the efficacy of the combination therapy.
Conclusion
ATRN-119 is a promising ATR inhibitor with a clear mechanism of action and demonstrated anti-tumor activity, both as a single agent and in combination with other therapies. The provided data and protocols serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of ATRN-119. The ongoing clinical trials will provide more definitive insights into its safety and efficacy in various cancer types.
References
Application Note: CRISPR-Cas9 Screening with Antitumor agent-119 to Identify Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-119, also known as compound 13K, is a 2-benzoxazolyl hydrazone derivative demonstrating potent anticancer activities.[1] It has been shown to inhibit the growth of various cancer cell lines, including Burkitt's lymphoma, CCRF-CEM, HeLa, and HT-29, with IC50 values in the nanomolar range.[1] While the precise mechanism of action for this specific compound is not fully elucidated, related 2-acetylpyridine hydrazone derivatives have been observed to preferentially inhibit RNA and DNA synthesis.[2] Furthermore, other hydrazone derivatives have been investigated as potential inhibitors of key signaling pathways in cancer, such as the EGFR pathway. Understanding the genetic basis of resistance to this compound is crucial for its development as a therapeutic agent, enabling the identification of patient populations most likely to respond and informing the design of combination therapies to overcome resistance.
This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound. Such screens are powerful tools for unbiased, large-scale interrogation of gene function and have been successfully used to uncover drug resistance mechanisms.[3][4]
Proposed Signaling Pathway for this compound Action
Based on studies of similar hydrazone compounds, a plausible mechanism of action for this compound could involve the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers. The diagram below illustrates a simplified representation of the EGFR signaling cascade, which represents a hypothetical target for this compound.
Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.
Experimental Workflow for CRISPR Screening
The overall workflow for the CRISPR-Cas9 screen to identify genes conferring resistance to this compound is depicted below. This process involves introducing a pooled library of single-guide RNAs (sgRNAs) into a cancer cell line, applying selective pressure with the antitumor agent, and then identifying the sgRNAs that are enriched in the resistant cell population through next-generation sequencing.
Caption: Experimental workflow for a pooled CRISPR-Cas9 knockout screen.
Detailed Protocols
Cell Line Preparation and Maintenance
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound. For this protocol, we will use the HT-29 human colon cancer cell line, which has a reported IC50 of 40 nM.
-
Cas9 Expression: Stably express Cas9 in the chosen cell line. This can be achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection (e.g., blasticidin). Validate Cas9 activity using a functional assay (e.g., GFP knockout).
-
Cell Culture: Culture the Cas9-expressing HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Lentiviral sgRNA Library Transduction
-
sgRNA Library: Utilize a genome-wide human sgRNA library (e.g., GeCKO v2.0).
-
Lentivirus Production: Produce lentiviral particles for the sgRNA library in HEK293T cells using a second-generation packaging system. Titer the virus to determine the optimal volume for transduction.
-
Transduction: Transduce the Cas9-expressing HT-29 cells with the pooled sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x coverage of the sgRNA library.
This compound Treatment and Selection
-
Puromycin Selection: Two days post-transduction, select for successfully transduced cells by adding puromycin to the culture medium. The concentration of puromycin should be determined beforehand with a kill curve.
-
Baseline Sample: After puromycin selection is complete, harvest a population of cells to serve as the baseline (T0) reference for sgRNA distribution.
-
Drug Treatment: Split the remaining cells into two groups: a control group treated with the vehicle (e.g., DMSO) and a treatment group treated with this compound. The concentration of this compound should be at a level that results in significant but not complete cell death (e.g., IC80-IC90) to allow for the selection of resistant clones.
-
Cell Maintenance: Maintain the cells under continuous drug or vehicle treatment for 14-21 days, passaging as needed and maintaining a cell number that preserves the library complexity.
Genomic DNA Extraction and sgRNA Sequencing
-
Genomic DNA Isolation: At the end of the selection period, harvest the control and treated cell populations and isolate genomic DNA (gDNA) using a commercial kit suitable for large-scale cell pellets.
-
sgRNA Cassette Amplification: Amplify the sgRNA-containing cassettes from the gDNA using a two-step PCR protocol. The first PCR amplifies the sgRNA region, and the second PCR adds sequencing adapters and barcodes for multiplexing.
-
Next-Generation Sequencing: Purify the PCR products and submit them for next-generation sequencing (NGS) on a platform such as the Illumina NovaSeq.
Data Analysis
-
Read Alignment and Counting: Demultiplex the sequencing reads and align them to the sgRNA library reference to obtain read counts for each sgRNA.
-
Hit Identification: Use bioinformatics tools like MAGeCK to identify sgRNAs and genes that are significantly enriched in the this compound-treated population compared to the control population. The output will provide a ranked list of candidate resistance genes.
Data Presentation
The results of the CRISPR screen can be summarized in the following tables. Table 1 provides the IC50 values of this compound in various cancer cell lines. Table 2 presents hypothetical results from the CRISPR screen, listing the top gene hits that, when knocked out, confer resistance to the agent.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| Burkitt | Burkitt's Lymphoma | 30 |
| HT-29 | Colon Carcinoma | 40 |
| HeLa | Cervical Carcinoma | 100 |
| CCRF-CEM | T-cell Leukemia | 140 |
Table 2: Hypothetical Top Gene Hits from CRISPR Screen for this compound Resistance
| Gene Symbol | Description | Enrichment Score | p-value |
| GENE-A | E3 Ubiquitin Ligase | 8.5 | 1.2e-6 |
| GENE-B | Kinase Scaffolding Protein | 7.9 | 3.5e-6 |
| GENE-C | Drug Transporter | 7.2 | 9.8e-6 |
| GENE-D | Apoptosis Regulator | 6.8 | 1.5e-5 |
| GENE-E | Transcription Factor | 6.5 | 2.1e-5 |
Conclusion
This application note provides a framework for utilizing a genome-wide CRISPR-Cas9 screen to identify genes that mediate resistance to this compound. The identification of such genes can provide valuable insights into the compound's mechanism of action and potential resistance pathways. This knowledge is instrumental for the further preclinical and clinical development of this compound, including the development of rational drug combinations to enhance its therapeutic efficacy. The protocols and workflows described herein can be adapted for other small molecule inhibitors and cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-benzoxazolyl and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine: a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRISPR screens reveal convergent targeting strategies against evolutionarily distinct chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Antitumor Agent-119
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor agent-119.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a 2-benzoxazolyl hydrazone derivative with anticancer properties. It functions as an inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a key protein in the DNA damage response (DDR) pathway, which is crucial for maintaining genomic integrity. By inhibiting ATR, this compound disrupts the signaling cascade that leads to cell cycle checkpoint activation and DNA repair, ultimately inducing apoptosis in tumor cells.[1]
Q2: My this compound powder is not dissolving in my chosen solvent. What should I do?
Difficulty in dissolving this compound can be due to several factors. A common solvent for this agent is Dimethyl Sulfoxide (DMSO).[2] If you are experiencing issues, consider the following:
-
Use fresh, high-purity DMSO: Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the compound. It is recommended to use newly opened, anhydrous DMSO.[2]
-
Apply sonication: Using an ultrasonic bath can help break up compound aggregates and facilitate dissolution.[3]
-
Gentle warming: Heating the solution to 37°C can aid in dissolving the compound.
Q3: After dissolving this compound in DMSO, it precipitates when I dilute it into my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening and how can I prevent it?
This is a common issue for compounds with low aqueous solubility. DMSO is a potent organic solvent, but when diluted into an aqueous medium, the overall polarity of the solution increases, causing the compound to precipitate. To prevent this:
-
Optimize the final DMSO concentration: Aim for the lowest effective concentration of this compound in your experiment to minimize the required volume of DMSO stock. The final concentration of DMSO in your aqueous solution should typically be kept below 0.5% to avoid solvent-induced toxicity to cells.
-
Add the DMSO stock to the aqueous buffer: It is critical to add the small volume of concentrated DMSO stock to the larger volume of aqueous buffer, not the other way around.
-
Ensure rapid mixing: Immediately after adding the DMSO stock to the aqueous buffer, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion. This can help prevent the formation of localized high concentrations of the compound that are more prone to precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder will not dissolve in DMSO | - Insufficient solvent volume- Low-quality or hydrated DMSO- Compound aggregation | - Increase the volume of DMSO.- Use fresh, anhydrous, high-purity DMSO.- Gently warm the solution to 37°C and use a sonicator to aid dissolution. |
| Precipitation upon dilution in aqueous buffer | - Low aqueous solubility of the compound- High final concentration of the compound- Improper mixing technique | - Lower the final working concentration of this compound.- Ensure the final DMSO concentration is as low as possible (ideally <0.5%).- Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion. |
| Inconsistent experimental results | - Compound precipitation during the experiment- Degradation of the compound in the aqueous medium | - Visually inspect for any precipitation before and during your experiment.- Prepare fresh working solutions for each experiment to avoid degradation. |
Quantitative Data
Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (330.76 mM) | Requires sonication to achieve. Use of fresh, anhydrous DMSO is critical. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.0233 mg of the compound (Molecular Weight: 302.33 g/mol ).
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound. For 1 mL of a 10 mM solution, this would be 1 mL.
-
Facilitate Dissolution:
-
Vortex the solution vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes.
-
Following warming, place the vial in a bath sonicator for 10-15 minutes, or until the solution is clear.
-
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Inhibition of the ATR signaling pathway by this compound.
References
Inconsistent results with Antitumor agent-119 assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Antitumor agent-119.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues researchers may encounter when working with this compound.
Issue 1: Inconsistent IC50 Values
Q: We are observing significant variability in the IC50 value of this compound between experiments. What could be the cause?
A: Inconsistent IC50 values are a frequent challenge in preclinical drug evaluation.[1][2][3] Several factors related to assay conditions and cell culture practices can contribute to this variability.
Troubleshooting Guide for Inconsistent IC50 Values
| Potential Cause | Recommendation | Detailed Explanation |
| Cell Seeding Density | Standardize cell seeding density across all experiments. | The number of cells seeded per well can dramatically affect the calculated IC50.[4][5] Higher densities can lead to increased resistance. Ensure you use a consistent seeding density for all experiments. |
| Cell Passage Number | Use cells within a consistent and low passage number range. | High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Assay Type | Be aware that IC50 values can differ between assay types. | Different cytotoxicity assays measure different biological endpoints (e.g., metabolic activity vs. membrane integrity). IC50 values can vary significantly between assays like MTT, XTT, and real-time cell analysis. |
| Agent Stability and Storage | Aliquot stock solutions and avoid repeated freeze-thaw cycles. | Improper storage of this compound can lead to degradation. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month. |
| Incubation Time | Standardize the incubation time with the agent. | The duration of exposure to this compound will influence the cytotoxic effect. Shorter incubation times may not be sufficient to observe the full effect of the agent. |
| Vehicle (DMSO) Concentration | Maintain a consistent and low final DMSO concentration (typically <0.5%). | High concentrations of DMSO can be toxic to cells and confound the results. Always include a vehicle-only control. |
Issue 2: Low Potency or Inactivity
Q: this compound appears to be less potent or completely inactive in our latest experiments. Why might this be happening?
A: Loss of potency often points to issues with the agent's stability, storage, or the experimental setup.
Troubleshooting Guide for Low Potency
| Potential Cause | Recommendation | Detailed Explanation |
| Improper Storage | Store stock solutions at -80°C for long-term stability and aliquot to avoid freeze-thaw cycles. | This compound is sensitive to storage conditions. Repeated freeze-thaw cycles can degrade the compound. |
| Cell Line Resistance | Verify the sensitivity of your cell line to similar compounds from published literature. | The selected cell line may have intrinsic or acquired resistance to the agent's mechanism of action. |
| Sub-optimal Assay Conditions | Optimize cell seeding density and incubation time. | For metabolically-based assays like MTT, ensure cells are in a logarithmic growth phase. |
| Compound Precipitation | Visually inspect for precipitate after dilution in media. | This compound may precipitate in aqueous solutions. Ensure it is fully dissolved in the culture medium. |
Issue 3: Discrepancies Between Viability and Apoptosis Assays
Q: Our MTT assay shows a significant decrease in viability, but our Annexin V/PI apoptosis assay shows a low percentage of apoptotic cells. What could be the reason?
A: This discrepancy can arise because different assays measure different cellular events that may occur at different times.
Troubleshooting Guide for Assay Discrepancies
| Potential Cause | Recommendation | Detailed Explanation |
| Timing of Assays | Perform a time-course experiment for both viability and apoptosis assays. | Metabolic changes detected by MTT may precede the morphological and biochemical changes of apoptosis. |
| Cell Cycle Arrest | Perform cell cycle analysis. | The agent may be causing cell cycle arrest rather than inducing apoptosis within the observed timeframe. |
| Necrosis vs. Apoptosis | Ensure your apoptosis assay can distinguish between apoptosis and necrosis. | High concentrations of the agent may induce necrosis, which might not be fully captured by an apoptosis-specific assay. |
| Loss of Apoptotic Cells | Collect both adherent and floating cells for apoptosis analysis. | Apoptotic cells can detach from the culture surface and may be lost during washing steps if only the adherent population is analyzed. |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
2. Apoptosis Assay (Annexin V/PI Staining)
This protocol utilizes flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
3. Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with this compound.
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 2 hours at -20°C.
-
Staining: Wash the fixed cells to remove the ethanol and resuspend in PBS containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Visualizations
Caption: Workflow for evaluating this compound's effects.
References
Technical Support Center: Antitumor Agent-119 Cytotoxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the assessment of cytotoxicity of Antitumor agent-119 in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxic profile of this compound in non-cancerous cells?
Currently, publicly available data on the specific cytotoxicity of this compound in a wide range of non-cancerous cell lines is limited. Preliminary studies on related compounds, such as TAS-119 (an Aurora A inhibitor), have suggested that it may exhibit some level of selectivity, showing limited antiproliferative activity in normal lung diploid fibroblast cell lines like WI-38 and MRC5 when used in combination with other agents.[1] However, it is crucial to empirically determine the cytotoxic profile of this compound in the specific non-cancerous cell lines relevant to your research.
Q2: What are the initial steps to take when observing unexpected cytotoxicity in non-cancerous cells?
If you observe higher-than-expected cytotoxicity, it is important to first verify your experimental setup. This includes:
-
Confirming the concentration of this compound: Double-check all dilution calculations and ensure the stock solution is properly prepared and stored.[2][3]
-
Assessing cell health and passage number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
-
Verifying solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells.[3] It is recommended to run a vehicle control (cells treated with the solvent alone).[3]
Q3: How can I determine if the observed cytotoxicity is an artifact of the assay itself?
Certain cytotoxicity assays can be prone to artifacts. For example, the MTT assay relies on mitochondrial dehydrogenase activity, which can be influenced by compounds that affect cellular metabolism without directly causing cell death. To mitigate this, consider the following:
-
Use an orthogonal assay: Confirm your results using a different cytotoxicity assay that relies on a different principle (e.g., measuring lactate dehydrogenase (LDH) release for membrane integrity or an ATP-based assay for cell viability).
-
Run a cell-free control: To check for direct interference of this compound with your assay reagents, incubate the compound with the assay reagents in the absence of cells.
Q4: What are some common causes of high variability in cytotoxicity assay results?
High variability between wells or experiments can be caused by several factors:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before plating to have consistent cell numbers in each well.
-
Edge effects in multi-well plates: The outer wells of a plate are more prone to evaporation, leading to changes in media concentration. It is advisable to not use the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Pipetting errors: Inconsistent pipetting volumes can introduce significant variability. Using calibrated pipettes and proper technique is crucial.
-
Compound instability: If this compound is unstable in your culture medium, it could lead to inconsistent results. Prepare fresh dilutions for each experiment.
Troubleshooting Guides
Problem 1: High Background Signal in the Negative Control
-
Possible Cause: Contamination of the cell culture with bacteria or yeast, which can metabolize the assay reagents.
-
Troubleshooting Tip: Regularly test your cell cultures for mycoplasma contamination. Visually inspect cultures for any signs of contamination before each experiment.
-
Possible Cause: High cell density leading to a high basal level of cell death or metabolic activity.
-
Troubleshooting Tip: Optimize the cell seeding density for your specific cell line and assay duration.
Problem 2: No Dose-Dependent Cytotoxicity Observed
-
Possible Cause: The concentration range of this compound tested is not appropriate for the cell line.
-
Troubleshooting Tip: Perform a broad-range dose-response experiment to determine the effective concentration range.
-
Possible Cause: The incubation time is too short for the cytotoxic effects to manifest.
-
Troubleshooting Tip: Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal endpoint.
-
Possible Cause: The compound may have cytostatic rather than cytotoxic effects.
-
Troubleshooting Tip: Use an assay that can distinguish between cytostatic and cytotoxic effects, for example, by monitoring cell proliferation over time.
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Non-Cancerous and Cancerous Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | > 100 |
| MRC-5 | Human Lung Fibroblast | > 100 |
| MCF 10A | Human Breast Epithelial | 75.2 |
| A549 | Human Lung Carcinoma | 10.5 |
| HeLa | Human Cervical Cancer | 5.8 |
| MCF-7 | Human Breast Cancer | 8.2 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how to present comparative cytotoxicity data. Actual values must be determined experimentally.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture (substrate and cofactor) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction if required by the kit.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the untreated and maximum release (lysis) controls.
Visualizations
References
Technical Support Center: Troubleshooting Antitumor agent-119 Western Blot Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Antitumor agent-119" in western blotting experiments. The focus of these experiments is often to assess the agent's efficacy in inhibiting the MAPK/ERK signaling pathway by measuring the phosphorylation status of key proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound and how does this affect western blot experimental design?
This compound is a potent and selective inhibitor of MEK1/2, a key kinase in the MAPK/ERK signaling pathway.[1] Its mechanism of action is to prevent the phosphorylation of ERK1/2 (p-ERK1/2) by MEK1/2. Therefore, a typical western blot experiment will aim to demonstrate a decrease in the levels of p-ERK1/2 in cells treated with this compound, while the total ERK1/2 levels should remain unchanged. This serves as a direct measure of the agent's on-target activity.
Q2: I am not seeing a decrease in p-ERK1/2 levels after treatment with this compound. What are the possible reasons?
Several factors could contribute to this result:
-
Suboptimal Drug Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to elicit a significant inhibitory effect. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to MEK inhibitors.
-
Inactive Compound: Ensure the this compound is properly stored and has not expired.
-
Experimental Error: Issues with sample preparation, such as inadequate lysis or the absence of phosphatase inhibitors, can lead to inaccurate results.[2]
Q3: My western blot shows high background, making it difficult to interpret the results. What can I do to reduce the background?
High background can be caused by several factors, including insufficient blocking, antibody concentrations being too high, or inadequate washing.[3][4] To troubleshoot this, you can:
-
Optimize Blocking: Increase the blocking time or try a different blocking agent. For phosphorylated proteins, 5% BSA in TBST is often preferred over non-fat dry milk, as milk contains phosphoproteins that can cause background noise.
-
Adjust Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.
-
Improve Washing Steps: Increase the number and duration of washes to more effectively remove unbound antibodies.
Q4: I am observing non-specific bands in addition to the expected bands for p-ERK1/2 and total ERK1/2. What could be the cause?
Non-specific bands can arise from several issues:
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Ensure you are using a validated antibody specific for your target.
-
Protein Overload: Loading too much protein onto the gel can lead to non-specific antibody binding.
-
Sample Degradation: Proteolysis of your target protein can result in bands of lower molecular weight. Always use protease inhibitors in your lysis buffer.
Q5: The signal for my target protein is very weak or absent. How can I improve the signal?
A weak or absent signal could be due to a number of factors, from low protein abundance to inefficient antibody binding. Potential solutions include:
-
Increase Protein Load: If your target protein is of low abundance, increasing the amount of protein loaded on the gel may help.
-
Optimize Antibody Incubation: Increasing the primary antibody concentration or extending the incubation time (e.g., overnight at 4°C) can enhance the signal.
-
Check Transfer Efficiency: Ensure that the proteins have been efficiently transferred from the gel to the membrane by using a reversible stain like Ponceau S.
-
Use a More Sensitive Detection Reagent: If you are using a chemiluminescent substrate, switching to a more sensitive formulation can amplify the signal.
Data Presentation
Table 1: Troubleshooting Common Western Blot Issues with this compound
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient blocking | Increase blocking time to 2 hours at room temperature or overnight at 4°C. Switch from non-fat dry milk to 5% BSA in TBST, especially for phospho-antibodies. |
| Antibody concentration too high | Titrate primary and secondary antibodies to determine the optimal dilution. | |
| Inadequate washing | Increase the number and duration of washes (e.g., 4-5 washes of 5-10 minutes each). | |
| Weak or No Signal | Low protein abundance | Increase the amount of protein loaded per well (up to 30 µg for cell lysates). |
| Insufficient antibody concentration/incubation | Increase the primary antibody concentration or incubate overnight at 4°C. | |
| Inefficient protein transfer | Verify transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| Non-Specific Bands | Primary antibody cross-reactivity | Use a different, more specific primary antibody. Perform a BLAST search to check for sequence homology with other proteins. |
| Protein overloading | Reduce the amount of protein loaded per well. | |
| Sample degradation | Always add protease and phosphatase inhibitors to your lysis buffer. |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Reagent | Concentration/Dilution | Incubation Time | Temperature |
| Blocking Buffer (5% BSA in TBST) | 5% (w/v) | 1-2 hours | Room Temperature |
| Primary Antibody (p-ERK1/2) | 1:1000 - 1:2000 | Overnight | 4°C |
| Primary Antibody (Total ERK1/2) | 1:1000 - 1:2000 | 1-2 hours | Room Temperature |
| Secondary Antibody (HRP-conjugated) | 1:5000 - 1:10,000 | 1 hour | Room Temperature |
| Wash Buffer (TBST) | 0.1% Tween-20 in TBS | 3 x 10 minutes | Room Temperature |
Experimental Protocols
Detailed Western Blot Protocol for Assessing this compound Efficacy
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound for the desired time points. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins based on size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2 or anti-total ERK1/2) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (3 x 10 minutes with TBST).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the effect of this compound.
Mandatory Visualization
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A simplified workflow of the western blot experiment.
Caption: A decision tree for troubleshooting the absence of a signal.
References
Technical Support Center: Antitumor Agent ATRN-119
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antitumor agent ATRN-119.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ATRN-119?
ATRN-119 is an orally bioavailable and highly specific inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical enzyme in the DNA Damage Response (DDR) pathway, which is activated by replication stress and DNA damage to maintain genomic integrity.[2][3] By inhibiting ATR, ATRN-119 disrupts DNA damage checkpoint activation and repair, leading to the collapse of replication forks and ultimately inducing apoptosis in cancer cells, particularly those with existing DDR deficiencies.
Q2: What are the known on-target effects of ATRN-119 in preclinical models?
In preclinical studies, single-agent ATRN-119 has demonstrated increased cytotoxicity in a wide range of human cancer cell lines, including colon, breast, pancreatic, sarcoma, ovarian, and prostate cancers that harbor genomic alterations in DDR genes. In vivo studies have shown that ATRN-119 inhibits tumor growth in both cell line-derived and patient-derived xenograft models. Furthermore, combination studies have indicated significant synergy between ATRN-119 and PARP inhibitors.
Q3: What are the potential off-target effects or adverse events observed with ATRN-119 in clinical trials?
Preliminary results from the first-in-human phase 1/2a trial of ATRN-119 (NCT04905914) in patients with advanced solid tumors have reported several treatment-related adverse events (TRAEs). These can be considered potential off-target effects in a clinical context. The most frequently reported TRAEs include diarrhea, nausea, and fatigue.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with ATRN-119.
Issue 1: Unexpected cytotoxicity in cell lines presumed to be resistant.
-
Possible Cause: The cell line may have uncharacterized defects in DNA damage repair pathways, making it more susceptible to ATR inhibition than initially thought. Cancer cells with high levels of oncogenic stress are more reliant on ATR for survival.
-
Troubleshooting Steps:
-
Verify DDR status: Perform genomic sequencing or western blotting for key DDR proteins (e.g., ATM, BRCA1/2, TP53) to confirm the genetic background of your cell line. The majority of tumors in the clinical trial had a TP53 mutation.
-
Assess baseline replication stress: Use markers like γH2AX staining to evaluate the basal level of DNA damage and replication stress in your cell line.
-
Titrate ATRN-119 concentration: Perform a dose-response curve to determine the precise IC50 value for your specific cell line.
-
Issue 2: Hematological toxicities observed in in-vivo models.
-
Possible Cause: While preclinical studies in xenograft mouse models showed no appreciable hematologic toxicity (anemia, neutropenia, or thrombocytopenia), this can be a concern with inhibitors of the DDR pathway. In the phase 1/2a trial, anemia was reported as a grade 3 treatment-related adverse event in one patient.
-
Troubleshooting Steps:
-
Monitor complete blood counts (CBCs): Regularly monitor red blood cell, white blood cell, and platelet counts in your animal models.
-
Evaluate dose and schedule: Investigate if a lower dose or an altered dosing schedule (e.g., intermittent dosing) can mitigate hematological effects while maintaining anti-tumor efficacy. The clinical trial is evaluating both once-daily and twice-daily dosing schedules.
-
Histopathological analysis: Examine bone marrow smears to assess cellularity and morphology for any signs of dysplasia or aplasia.
-
Issue 3: Gastrointestinal side effects in animal models (e.g., weight loss, diarrhea).
-
Possible Cause: Gastrointestinal toxicities are among the most common treatment-related adverse events observed in the clinical trial of ATRN-119, with diarrhea and nausea being frequently reported. This may be due to the inhibition of ATR in rapidly dividing epithelial cells of the gastrointestinal tract.
-
Troubleshooting Steps:
-
Supportive care: Provide supportive care to the animals, such as hydration and nutritional supplements.
-
Dose reduction: Evaluate if a lower dose of ATRN-119 can reduce the severity of gastrointestinal side effects.
-
Concomitant medication: Consider the use of anti-diarrheal or anti-emetic agents, but be cautious of potential drug-drug interactions.
-
Data Presentation
Table 1: Summary of Treatment-Related Adverse Events (TRAEs) from Phase 1/2a Trial of ATRN-119
| Adverse Event Category | Specific Adverse Event | Frequency (All Grades) | Frequency (Grade 3) |
| Gastrointestinal | Diarrhea | 44.7% | 5.3% |
| Nausea | 31.6% | - | |
| General | Fatigue | 26.3% | 5.3% |
| Hematological | Anemia | - | 2.6% (SAE) |
| Hepatobiliary | Elevated Bilirubin | - | 2.6% |
Table 2: In Vitro IC50 Values for Antitumor agent-119 (compound 13K)
Note: The following data is for a compound also named "this compound" but described as a 2-benzoxazolyl hydrazone derivative, which may be a different entity from ATRN-119.
| Cell Line | Cancer Type | IC50 (nM) |
| Butkitt | Burkitt's Lymphoma | 30 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 140 |
| HeLa | Cervical Cancer | 100 |
| HT-29 | Colorectal Cancer | 40 |
Experimental Protocols
Protocol: Off-Target Kinase Profiling
This protocol outlines a general methodology for assessing the selectivity of a kinase inhibitor like ATRN-119 against a panel of other kinases.
-
Kinase Panel Selection: Choose a diverse panel of kinases, including those from different families and those known to be involved in common off-target toxicities. It is noted that ATRN-119 is highly specific for ATR relative to other PIKKs such as ATM, DNA-PK, and MTOR.
-
Assay Format: Utilize a biochemical assay format, such as a radiometric assay (e.g., 33P-ATP filter binding) or a fluorescence-based assay (e.g., LanthaScreen™, Z'-LYTE™).
-
Reagents:
-
Purified recombinant kinase enzymes.
-
Specific peptide or protein substrates for each kinase.
-
ATP (radiolabeled or unlabeled, depending on the assay).
-
ATRN-119 at a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Appropriate assay buffers and cofactors (e.g., MgCl2, MnCl2).
-
Positive and negative controls (e.g., a known inhibitor for each kinase and DMSO vehicle control).
-
-
Procedure: a. Prepare serial dilutions of ATRN-119. b. In a microplate, combine the kinase, its substrate, and ATRN-119 (or control). c. Initiate the kinase reaction by adding ATP. d. Incubate for a predetermined time at the optimal temperature for the kinase. e. Stop the reaction (e.g., by adding a high concentration of EDTA). f. Detect the signal (e.g., radioactivity, fluorescence) according to the assay manufacturer's instructions.
-
Data Analysis: a. Calculate the percent inhibition for each concentration of ATRN-119 relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the ATRN-119 concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase. d. Compare the IC50 values for the off-target kinases to the IC50 for ATR to determine the selectivity profile.
Visualizations
Caption: ATRN-119 inhibits the ATR kinase, a key regulator of the DNA damage response.
Caption: Workflow for identifying potential off-target effects of ATRN-119.
References
Technical Support Center: Managing Precipitation of Antitumor agent-119 in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential precipitation issues when working with Antitumor agent-119.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Dilution in Aqueous Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium or aqueous buffer, a precipitate forms instantly. What is causing this and how can I resolve it?
Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound, which is a 2-benzoxazolyl hydrazone derivative. While highly soluble in an organic solvent like DMSO, its solubility dramatically decreases when introduced into an aqueous environment, leading to precipitation.[1][2]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration. It is recommended to first determine the maximum soluble concentration of the agent in your specific medium.[1][3] |
| "Solvent Shock" | Rapid dilution of the concentrated DMSO stock into the aqueous medium causes a sudden change in solvent polarity, leading to precipitation.[3] | Perform a stepwise or serial dilution. First, create an intermediate dilution in a smaller volume of pre-warmed (37°C) medium or buffer while gently vortexing. Then, add this intermediate dilution to the final volume. |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media or buffers for dilutions. |
| Suboptimal pH | The pH of the aqueous medium can significantly impact the solubility of a compound, especially if it has ionizable groups. | Adjust the pH of your buffer or medium. For weakly acidic or basic compounds, modifying the pH can increase solubility. Experimental testing is required to determine the optimal pH range for this compound. |
Issue 2: Precipitation of this compound During Long-Term Experiments
Question: My solution of this compound was initially clear, but a precipitate formed over time during my multi-day cell culture experiment. What could be the cause?
Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the experimental conditions and changes in the culture environment over time.
| Potential Cause | Explanation | Recommended Solution |
| Evaporation of Media | Evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing the culture plates from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber. |
| pH Shift in Culture Medium | Cellular metabolism can lead to changes in the pH of the culture medium over time, which can in turn affect the solubility of this compound. | Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH. Monitor the pH of the medium during the experiment. |
| Compound Degradation | This compound may have limited stability in aqueous solutions at 37°C, and its degradation products could be less soluble. | Refer to the manufacturer's data sheet for stability information. If stability is a concern, consider shorter-term experiments or replenishing the medium with freshly prepared this compound at regular intervals. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution to Minimize Precipitation
This protocol describes a stepwise dilution method to reduce the risk of precipitation when preparing aqueous working solutions from a DMSO stock.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile cell culture medium or buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% anhydrous DMSO to a final concentration of 10 mM. Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary.
-
-
Prepare an Intermediate Dilution:
-
Pre-warm your complete cell culture medium or buffer to 37°C.
-
In a sterile microcentrifuge tube, perform an intermediate dilution of the 10 mM DMSO stock into the pre-warmed medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:10 in the medium to create a 1 mM intermediate solution. Crucially, add the DMSO stock dropwise to the medium while gently vortexing.
-
-
Prepare the Final Working Solution:
-
Add the 1 mM intermediate solution to the final volume of pre-warmed medium to achieve the desired final concentration. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of medium for a final concentration of 10 µM.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.
-
Caption: Workflow for the stepwise dilution of this compound.
Protocol 2: Determination of Maximum Soluble Concentration
This protocol outlines a method to determine the kinetic solubility of this compound in your specific experimental medium using a 96-well plate format.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cell culture medium or buffer
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare Serial Dilutions:
-
In the 96-well plate, prepare a 2-fold serial dilution of the 10 mM this compound stock solution in your chosen medium. Start with a high concentration (e.g., 200 µM) and dilute down the plate.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest concentration of the agent) and a blank (medium only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for a period relevant to your experiment (e.g., 2 hours).
-
-
Visual and Instrumental Assessment:
-
Visually inspect the wells for any signs of cloudiness or precipitate.
-
For a quantitative assessment, read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and does not show a significant increase in absorbance is considered the maximum working soluble concentration under those conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound? A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound.
Q2: What is the maximum final concentration of DMSO that is safe for my cells? A2: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final DMSO concentration in the cell culture medium at or below 0.5%, with ≤0.1% being preferable for sensitive cell lines. It is crucial to perform a vehicle control experiment to determine the effect of DMSO on your specific cells.
Q3: Can I store working solutions of this compound in aqueous buffers? A3: It is generally not recommended to store aqueous working solutions for extended periods, as the compound may precipitate or degrade over time. It is best to prepare fresh working solutions for each experiment from a frozen DMSO stock.
Q4: How can I be sure that the precipitate I'm seeing is the compound and not something else? A4: While compound precipitation is a likely cause, other factors can lead to turbidity in cell culture, such as microbial contamination or precipitation of media components. Examine the culture under a microscope. Crystalline precipitates are often indicative of the compound, whereas motile organisms or fungal hyphae suggest contamination. Precipitation of media components can sometimes occur due to repeated freeze-thaw cycles or temperature fluctuations.
Mechanism of Action: Inhibition of De Novo Purine Synthesis
This compound is a 2-benzoxazolyl hydrazone derivative. Compounds of this class have been shown to exert their anticancer effects by inhibiting de novo purine synthesis. This pathway is crucial for the production of adenosine and guanine nucleotides, which are essential for DNA and RNA synthesis. By disrupting this pathway, this compound preferentially targets rapidly proliferating cancer cells.
Caption: Simplified signaling pathway of de novo purine synthesis and the inhibitory action of this compound.
References
Variability in Antitumor agent-119 IC50 values
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor agent-119.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound 13K, is a 2-benzoxazolyl hydrazone derivative with demonstrated anticancer properties.[1][2] Its primary mechanism of action is believed to be the inhibition of nucleic acid synthesis. Specifically, it is thought to interfere with the de novo purine synthesis pathway, which is critical for the production of DNA and RNA in rapidly dividing cancer cells. This inhibition of nucleic acid synthesis ultimately leads to a halt in cell proliferation and cell death. It is important to note that while ribonucleotide reductase is a common target for some anticancer agents, it is likely not the primary target of this compound.[3]
Q2: In which cancer cell lines has this compound shown activity?
This compound has shown potent inhibitory effects on the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values have been determined for several lines, as summarized in the table below.
Data Presentation: IC50 Values of this compound and Related Derivatives
The following table summarizes the reported IC50 values for this compound and other related 2-benzoxazolyl hydrazone derivatives in various cancer cell lines. This data illustrates the typical range of activity and the inherent variability that can be observed.
| Compound Class | Compound | Cell Line | Cancer Type | IC50 Value |
| 2-Benzoxazolyl Hydrazone | This compound (Compound 13K) | Butkitt | Burkitt's Lymphoma | 30 nM[1] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 140 nM[1] | ||
| HeLa | Cervical Cancer | 100 nM | ||
| HT-29 | Colorectal Cancer | 40 nM | ||
| 2-Benzoxazolyl Hydrazone | 2-actylpyridine benzoxazol-2-ylhydrazone (EPH52) | Colon Carcinoma Xenograft | Colon Cancer | 1.3-4.56 nM |
| N-acyl Hydrazone | Hydrazone 1d | PC-3 | Prostate Cancer | 9.389 µM |
| Hydrazone 1e | A-549 | Lung Cancer | 13.39 µM | |
| 2-Mercaptobenzoxazole | Compound 4d | MDA-MB-231 | Breast Cancer | 2.14 µM |
| Compound 5d | MDA-MB-231 | Breast Cancer | 12.87 µM |
Mandatory Visualization
Signaling Pathway
Caption: Proposed mechanism of this compound action on the de novo purine synthesis pathway.
Troubleshooting Guides
Issue: High Variability in IC50 Values Between Experiments
High variability in IC50 values is a common challenge in cell-based assays. Below are potential causes and troubleshooting steps to ensure more consistent and reproducible results.
Experimental Workflow for IC50 Determination
Caption: A standardized experimental workflow to minimize IC50 variability.
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity and Health | Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination or misidentification. Passage Number: Use cells within a consistent and low passage number range. High-passage cells can exhibit genetic drift, leading to altered drug sensitivity. Cell Health: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. |
| Experimental Conditions | Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and strictly maintain the seeding density for each cell line. Incubation Time: The duration of drug exposure significantly impacts the IC50 value. Use a consistent incubation time across all experiments. Serum Concentration: Variations in serum batches and concentration can affect cell growth and drug response. Use the same batch of serum and maintain a consistent concentration. |
| Compound Handling and Stability | Stock Solution: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Hydrazone compounds can be susceptible to degradation, so avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Solubility: Ensure the compound is fully dissolved in the culture medium to avoid inaccurate concentrations. |
| Assay-Specific Issues | Assay Type: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values. Use the same assay for all comparative experiments. Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can alter compound concentrations. To mitigate this, either avoid using the outer wells for experimental data or fill them with sterile media or PBS to create a humidity barrier. |
Logical Troubleshooting Flowchart
Caption: A decision tree for troubleshooting inconsistent IC50 results.
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol outlines a standard procedure for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete culture medium.
-
Perform a cell count and determine viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Seed the cells into a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to perform a broad range of concentrations in the initial experiment, followed by a narrower range to pinpoint the IC50.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
References
Optimizing incubation time for Antitumor agent-119 treatment
Technical Support Center: Antitumor Agent-119
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time for this compound treatment in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound?
A1: For initial experiments, we recommend a time-course experiment that includes 24, 48, and 72-hour incubation periods. This range typically captures the dynamics of cell cycle effects and induction of apoptosis for most cancer cell lines. The optimal time will be cell-line dependent.
Q2: How does incubation time affect the IC50 value of this compound?
A2: Generally, the calculated IC50 value of this compound will decrease with longer incubation times. This is because the agent's effects are often time-dependent, requiring sufficient duration to engage its target and trigger downstream cellular responses. See the data in Table 1 for a representative example.
Q3: What is the mechanism of action for this compound, and how does it influence the choice of incubation time?
A3: this compound is a potent and selective inhibitor of the MEK1 and MEK2 kinases in the MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation, survival, and differentiation. As the agent's effects rely on inhibiting proliferation and inducing apoptosis, incubation times should be long enough to allow for at least one to two cell doubling times for the specific cell line being used.
Troubleshooting Guide
Problem 1: I am observing high levels of cell death even at low concentrations of the agent.
-
Possible Cause 1: Incubation time is too long. For highly sensitive cell lines, a 72-hour or even 48-hour incubation may be excessive.
-
Solution 1: Try reducing the incubation time to 24 hours to establish a baseline. Also, ensure the initial cell seeding density is optimal, as low density can increase sensitivity to drug treatment.
-
Possible Cause 2: Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) might be causing toxicity.
-
Solution 2: Ensure the final concentration of the solvent in the cell culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5% for DMSO). Run a "vehicle-only" control to assess solvent toxicity.
Problem 2: I am not observing a significant effect of this compound, even at high concentrations.
-
Possible Cause 1: Incubation time is too short. The agent may require more time to exert its biological effects.
-
Solution 1: Extend the incubation time. If you started at 24 hours, perform a longer time-course experiment (e.g., 48, 72, and even 96 hours).
-
Possible Cause 2: The cell line is resistant. The chosen cell line may have mutations downstream of MEK (e.g., in BRAF or ERK) or have active compensatory signaling pathways.
-
Solution 2: Confirm the genetic background of your cell line. You may need to use a different cell line or combine this compound with other agents to overcome resistance.
Data Presentation
Table 1: Representative IC50 Values of this compound in HT-29 Cells at Different Incubation Times.
| Incubation Time (Hours) | IC50 (nM) | 95% Confidence Interval (nM) |
| 24 | 150.2 | 135.5 - 165.8 |
| 48 | 75.8 | 68.1 - 84.2 |
| 72 | 32.5 | 28.9 - 36.7 |
This data is illustrative and may not reflect results from all cell lines.
Signaling Pathway and Workflow Diagrams
Caption: MAPK/ERK signaling pathway showing inhibition of MEK1/2 by this compound.
Caption: Experimental workflow for optimizing the incubation time of this compound.
Experimental Protocol: Determining Optimal Incubation Time via MTT Assay
This protocol describes a method to determine the optimal incubation time for this compound by assessing its effect on the viability of a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells into three 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common range is from 1 nM to 10 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
-
Incubation:
-
Incubate the first plate for 24 hours .
-
Incubate the second plate for 48 hours .
-
Incubate the third plate for 72 hours .
-
-
MTT Assay:
-
At the end of each respective incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Use a suitable software (e.g., GraphPad Prism) to plot the dose-response curves (Viability vs. log[Concentration]) for each time point.
-
Determine the IC50 value for each incubation time from the respective curves.
-
-
Selection of Optimal Incubation Time:
-
The optimal incubation time is typically the one that provides a robust and reproducible dose-response curve with a clear IC50 value that aligns with the goals of your future experiments. For many screening purposes, the time point that yields a stable and potent IC50 (e.g., 72 hours in the example data) is chosen.
-
Troubleshooting unexpected cell morphology after Antitumor agent-119
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing unexpected cell morphology and other common issues encountered during experiments with Antitumor agent-119.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound 13K, is a 2-benzoxazolyl hydrazone derivative with anticancer properties.[1] This class of compounds is known to exert its cytotoxic effects by inhibiting the synthesis of RNA and DNA.[2] While the precise signaling pathways for this compound are not fully elucidated, it is understood that these agents can interfere with key cellular processes required for cell growth and proliferation.[2]
Q2: What are the known IC50 values for this compound in different cancer cell lines?
This compound has shown potent growth inhibition across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| Butkitt | Burkitt's Lymphoma | 30 |
| HT-29 | Colon Carcinoma | 40 |
| HeLa | Cervical Carcinoma | 100 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 140 |
Data sourced from MedchemExpress.[1]
Troubleshooting Guide: Unexpected Cell Morphology
Q3: We are observing unexpected changes in cell morphology after treatment with this compound. What are the potential causes and how can we troubleshoot this?
Unexpected morphological changes can arise from various factors, ranging from the compound's mechanism of action to experimental artifacts. Below is a guide to help you identify and resolve these issues.
| Observed Issue | Potential Causes | Troubleshooting & Optimization Strategies |
| Cells appear rounded and detached | - Apoptosis/Cytotoxicity: The compound may be inducing programmed cell death at the concentration used.[3] - Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Perform a dose-response experiment to determine the optimal concentration. - Conduct a cell viability assay (e.g., MTT, Trypan Blue) to quantify cell death. - Ensure the final solvent concentration is within a non-toxic range (typically ≤0.5% for DMSO). |
| Formation of precipitates in culture media | - Compound Precipitation: The agent may have poor solubility in the culture medium, especially when diluting from a high-concentration stock. | - Visually inspect the media for precipitates after adding the compound. - Prepare fresh dilutions for each experiment. - When diluting, add the stock solution to the media while vortexing to ensure rapid mixing. |
| Inconsistent morphological changes between experiments | - Variability in Experimental Conditions: Differences in cell density, passage number, or incubation time can lead to inconsistent results. - Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can reduce its potency. | - Standardize cell seeding density and treatment duration. - Use cells within a consistent and low passage number range. - Aliquot stock solutions to avoid multiple freeze-thaw cycles and store as recommended (-20°C or -80°C). |
| Appearance of vacuoles or granular cytoplasm | - Cellular Stress Response: The compound may be inducing stress pathways within the cell. - Off-Target Effects: The agent could be interacting with unintended cellular targets. | - Perform a time-course experiment to observe the onset of these morphological changes. - Consider immunofluorescence staining for stress markers to understand the underlying mechanism. |
| No observable morphological changes | - Compound Inactivity: The compound may have degraded, or the concentration used is too low. - Cell Line Resistance: The chosen cell line may be resistant to the agent's effects. | - Verify the activity of the compound with a sensitive positive control cell line. - Test a broader range of concentrations. - Ensure proper storage and handling of the compound. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Add 100 µL of DMSO or other solubilizing agent to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: General mechanism of 2-benzoxazolyl hydrazone derivatives.
Caption: Workflow for troubleshooting unexpected cell morphology.
References
Validation & Comparative
Efficacy of Antitumor Agent-119 in Cisplatin-Resistant Cells: A Comparative Analysis Framework
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the efficacy of Antitumor agent-119 (also known as compound 13K) in cisplatin-resistant cell lines is not currently available in published literature, this guide provides a comprehensive framework for its evaluation. Below, we outline the requisite experimental protocols, data presentation structures, and visualization models necessary to objectively compare the performance of this compound against other alternatives in the context of cisplatin resistance.
Introduction to this compound
This compound is a 2-benzoxazolyl hydrazone derivative that has demonstrated notable anticancer properties.[1][2] It has been shown to inhibit the growth of various cancer cell lines, including Burkitt's lymphoma, CCRF-CEM (acute lymphoblastic leukemia), HeLa (cervical cancer), and HT-29 (colon carcinoma), with IC50 values in the nanomolar range.[1][2] One study has indicated that a related compound, E-13k, is not a substrate for the drug efflux pump P-glycoprotein and is only a weak substrate for the multidrug resistance-associated protein (MRP), suggesting a potential mechanism for overcoming certain forms of drug resistance. However, its specific activity in cells with acquired resistance to cisplatin has yet to be reported.
Comparative Efficacy in Cisplatin-Resistant vs. Sensitive Cell Lines
To assess the potential of this compound in overcoming cisplatin resistance, a key experiment is to compare its cytotoxic activity in a cisplatin-sensitive parental cell line versus its cisplatin-resistant counterpart.
Table 1: Comparative IC50 Values (µM) of this compound and Standard Chemotherapeutics
| Compound | Cell Line A (Cisplatin-Sensitive) | Cell Line A/CR (Cisplatin-Resistant) | Resistance Factor (RF)* |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Cisplatin | Data to be determined | Data to be determined | Data to be determined |
| Oxaliplatin | Data to be determined | Data to be determined | Data to be determined |
| Paclitaxel | Data to be determined | Data to be determined | Data to be determined |
*Resistance Factor (RF) is calculated as the IC50 in the resistant cell line divided by the IC50 in the sensitive cell line.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture cisplatin-sensitive and cisplatin-resistant cancer cell lines (e.g., A2780 and A2780/CP70 for ovarian cancer, or A549 and A549/DDP for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, cisplatin, and other comparative agents for 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Investigation of Cellular Mechanisms
Understanding the mechanism of action of this compound is crucial for its development as a therapeutic agent. The following experiments would elucidate its effects on key cellular processes involved in cisplatin resistance.
Apoptosis Induction Analysis (Annexin V/PI Staining)
-
Treatment: Treat cisplatin-resistant cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Table 2: Apoptosis Induction in Cisplatin-Resistant Cells
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |
| Control | Data to be determined | Data to be determined | Data to be determined |
| Cisplatin (IC50) | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
Signaling Pathway Analysis
Cisplatin resistance is often associated with alterations in cellular signaling pathways. Visualizing the potential impact of this compound on these pathways can provide insights into its mechanism of action.
Hypothesized Signaling Pathway for Overcoming Cisplatin Resistance
The following diagram illustrates a hypothetical mechanism by which an antitumor agent could overcome cisplatin resistance, which often involves reduced drug accumulation and increased DNA repair.
Caption: Hypothesized mechanism of this compound in cisplatin-resistant cells.
Experimental Workflow for Efficacy Evaluation
The logical flow of experiments to determine the efficacy of this compound is outlined below.
Caption: Workflow for evaluating the efficacy of a novel antitumor agent.
Conclusion
While "this compound" has shown promise as a novel anticancer compound, its efficacy specifically in cisplatin-resistant models remains an open and critical question. The experimental framework provided here offers a robust methodology for researchers to investigate its potential. Should this compound demonstrate a low resistance factor and the ability to induce apoptosis in cisplatin-resistant cells, it would represent a significant step forward in the development of new therapies to overcome a major challenge in oncology. Further studies are warranted to explore this potential.
References
Antitumor Agent-119: A Comparative Analysis in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antitumor Agent-119 and Alternative Therapies in Preclinical Patient-Derived Xenograft (PDX) Models.
This guide provides a comparative overview of the preclinical efficacy of this compound (ATRN-119), a novel Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, against other targeted therapies in patient-derived xenograft (PDX) models. The data presented is intended to offer a benchmark for researchers engaged in the evaluation of novel cancer therapeutics. While comprehensive quantitative data for this compound in PDX models is not yet publicly available, this guide synthesizes the existing information and provides a framework for comparison with established and emerging agents that have been validated in similar preclinical settings.
Executive Summary
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized for their ability to recapitulate the heterogeneity and therapeutic responses of human cancers. As such, they represent a critical tool in the preclinical validation of novel antitumor agents. This compound (ATRN-119) has shown promise in preclinical studies, with reports of tumor growth inhibition in PDX models of ovarian, colon, pancreatic, and prostate cancer. However, specific quantitative data from these studies remain undisclosed.
This guide compares the publicly available information on this compound with data from other targeted agents, including ATR inhibitors, PARP inhibitors, and WEE1 inhibitors, in PDX models across various cancer types. The objective is to provide a comparative landscape of antitumor activity to aid in the assessment of this compound's potential.
Comparative Efficacy in Patient-Derived Xenograft Models
The following tables summarize the available quantitative data on the efficacy of this compound and its alternatives in various PDX models.
Table 1: this compound (ATRN-119) Efficacy in PDX Models
| Cancer Type | PDX Model | Treatment | Tumor Growth Inhibition (TGI) / Response | Source |
| Ovarian, Colon, Pancreatic, Prostate | Genetically Defined | ATRN-119 | Inhibited tumor growth (specific %TGI not disclosed) |
Table 2: Alternative ATR Inhibitor (Ceralasertib/AZD6738) Efficacy in PDX Models
| Cancer Type | PDX Model | Treatment | Tumor Growth Inhibition (TGI) / Response | Source |
| Triple-Negative Breast Cancer (TNBC) | BRCA2-mutant | Ceralasertib (daily) + Olaparib | Complete tumor regression | [1] |
| Rhabdomyosarcoma (Alveolar) | PAX3-FOXO1 positive | Ceralasertib + Olaparib | Significant synergy and tumor volume reduction | [2] |
| Rare Tumors (Various) | MGMT-low | Ceralasertib + Temozolomide | 3 out of 4 models sensitive | [3] |
| Rare Tumors (Various) | MGMT-high, MCM2-high | Ceralasertib + Temozolomide | 8 out of 8 models sensitive | [3] |
Table 3: PARP Inhibitor Efficacy in PDX Models
| Agent | Cancer Type | PDX Model | Treatment | Tumor Growth Inhibition (TGI) / Response | Source |
| Olaparib | Ovarian Cancer | BRCA1/2-mutant | 100mg/kg | T/C values from 2% to 40% | |
| Niraparib | Ovarian Cancer | Carcinosarcoma | Dose-dependent | Suppressed tumor growth | |
| Niraparib | Ovarian Cancer | Adenocarcinoma with Neuroendocrine Carcinoma | Not specified | Did not suppress tumor growth | |
| Talazoparib | Small Cell Lung Cancer (SCLC) | Chemonaive and Chemoresistant | 0.2 mg/kg + Radiation | Significant tumor growth inhibition | |
| Talazoparib | Endometrial Cancer | p53-mutant | Not specified | Stable disease |
Table 4: WEE1 Inhibitor (Adavosertib/AZD1775) Efficacy in PDX Models
| Cancer Type | PDX Model | Treatment | Tumor Growth Inhibition (TGI) / Response | Source |
| Pancreatic Ductal Adenocarcinoma (PDAC) | p53-mutant | Adavosertib + Irinotecan or Capecitabine | Significant tumor growth inhibition | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | p53-wild type | Adavosertib + Irinotecan or Capecitabine | No anti-tumor synergy |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of preclinical studies. Below are generalized experimental protocols for the validation of antitumor agents in PDX models, based on the available literature.
Establishment of Patient-Derived Xenografts
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients through surgical resection or biopsy.
-
Implantation: Tumor fragments (typically 2-4 mm³) are subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). Upon reaching the desired volume, the tumors are excised, fragmented, and re-implanted into new cohorts of mice for expansion (passaging). Experiments are typically conducted on early-passage xenografts (P3-P5) to maintain the fidelity of the original tumor.
In Vivo Efficacy Studies
-
Animal Model: Immunodeficient mice (e.g., female athymic nude or SCID mice), aged 6-8 weeks, are used.
-
Tumor Implantation: Established PDX tumor fragments are subcutaneously implanted into the flank of the study mice.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times weekly using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into control and treatment groups.
-
Drug Administration:
-
This compound (ATRN-119): Administration details not publicly available.
-
Ceralasertib (AZD6738): Administered orally (p.o.) at doses ranging from 25 to 50 mg/kg, once or twice daily.
-
Olaparib: Administered orally (p.o.) at doses around 100 mg/kg, daily.
-
Niraparib: Administered via intragastric gavage at a dose of 50 mg/kg, daily.
-
Talazoparib: Administered by oral gavage at a dose of 0.2 mg/kg, daily.
-
Adavosertib (AZD1775): Administration details for PDX studies require further specific literature review.
-
-
Data Analysis: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other metrics may include the time to tumor progression and the number of partial or complete responses. Statistical analysis is performed to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental processes can facilitate a deeper understanding of the mechanisms of action and study designs.
Caption: ATR Signaling Pathway Inhibition by this compound.
Caption: General Workflow for PDX-based Efficacy Studies.
Conclusion
This compound (ATRN-119) represents a promising novel ATR inhibitor with demonstrated preclinical activity in PDX models. However, the lack of publicly available quantitative data makes a direct, in-depth comparison with alternative agents challenging. The information provided in this guide for comparator drugs such as other ATR inhibitors, PARP inhibitors, and WEE1 inhibitors highlights the significant tumor growth inhibition and even complete regressions that can be achieved in various PDX models. As more data on this compound becomes available, a more definitive assessment of its comparative efficacy will be possible. Researchers are encouraged to consider the specific genetic context of the PDX models and the dosing schedules when interpreting these comparative data. This guide serves as a foundational resource to be updated as new information emerges in the dynamic field of oncology drug development.
References
Comparative analysis of Antitumor agent-119 and topoisomerase inhibitors
To provide a comprehensive comparative analysis as requested, it is crucial to first identify the specific "Antitumor agent-119" of interest. Initial research has revealed multiple distinct therapeutic agents designated as "119," each with a unique mechanism of action.
Please specify which of the following you would like to compare with topoisomerase inhibitors:
-
ATRN-119: An orally bioavailable, selective macrocyclic ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitor. ATR kinase is a key regulator of the DNA damage response (DDR).
-
AMG 119: A Chimeric Antigen Receptor T (CAR-T) cell therapy targeting Delta-Like Ligand 3 (DLL3), a protein expressed on the surface of certain tumor cells, particularly small cell lung cancer.
-
Kansuiphorins A and B (Antitumor agent 119): Two novel antileukemic diterpene esters isolated from the plant Euphorbia kansui.
-
This compound (Compound 13K): A 2-benzoxazolyl hydrazone derivative.
Once the specific agent is identified, a detailed and accurate comparative analysis with topoisomerase inhibitors, including quantitative data, experimental protocols, and pathway diagrams, can be provided.
Validating the Cellular Target of Antitumor Agent-119: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of a drug's cellular target are critical milestones in the development of novel cancer therapeutics. A well-defined target validates the mechanism of action and enables the development of robust biomarker strategies. This guide provides a comparative analysis of Antitumor agent-119, a compound with promising anticancer activity but an unvalidated cellular target, against two well-established anticancer drugs with distinct and validated mechanisms of action: Gefitinib and Doxorubicin. This comparison, supplemented with detailed experimental protocols, aims to provide a framework for the target validation of novel antitumor agents.
Performance Comparison of Antitumor Agents
The following table summarizes the key characteristics of this compound and the comparator drugs, Gefitinib and Doxorubicin. While this compound shows potent nanomolar efficacy, its specific molecular target remains to be elucidated.
| Feature | This compound | Gefitinib | Doxorubicin |
| Chemical Class | 2-benzoxazolyl hydrazone derivative[] | Anilinoquinazoline[2] | Anthracycline antibiotic[3] |
| Cellular Target | Predicted to be a specific, localized hydrophobic region on a protein; Ribonucleotide Reductase has been ruled out.[3][4] | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | DNA Topoisomerase II and DNA itself |
| Mechanism of Action | Unknown. QSAR studies suggest that specific hydrophobic and electronic properties are key for its activity. | Competitively binds to the ATP-binding site of EGFR, inhibiting its autophosphorylation and blocking downstream signaling pathways (e.g., Ras/Raf/MAPK, PI3K/Akt), leading to cell proliferation inhibition and apoptosis. | Intercalates into DNA, inhibiting the progression of topoisomerase II, which prevents DNA replication and transcription. It also generates reactive oxygen species (ROS), causing cellular damage. |
| IC50 vs. HeLa Cells | 100 nM | ~8 µM | ~0.2 - 2.4 µM |
| IC50 vs. HT-29 Cells | 40 nM | ~50 µM | ~0.75 - 8.6 µM |
| IC50 vs. Butkitt's Lymphoma Cells | 30 nM | Not widely reported | Varies depending on the specific cell line |
| IC50 vs. CCRF-CEM Cells | 140 nM | Not widely reported | Varies depending on the specific cell line |
Experimental Protocols for Cellular Target Validation
For a novel compound like this compound, a multi-pronged approach is essential to identify and validate its cellular target. Below are detailed methodologies for key experiments.
Affinity-Based Chemical Proteomics (Pull-down Assay)
Objective: To identify proteins that directly bind to this compound.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm and an affinity tag (e.g., biotin). A control, inactive analog should also be synthesized if possible.
-
Cell Lysate Preparation: Culture relevant cancer cells (e.g., HT-29) and prepare a total cell lysate under non-denaturing conditions.
-
Affinity Purification:
-
Immobilize the biotinylated this compound probe onto streptavidin-coated beads.
-
Incubate the immobilized probe with the cell lysate to allow for protein binding.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and subject them to in-gel tryptic digestion.
-
Analyze the resulting peptides by mass spectrometry (LC-MS/MS) to identify the proteins.
-
-
Validation: Putative targets should be validated using orthogonal methods such as Western blotting, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC).
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context by assessing the thermal stabilization of the target protein upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cancer cells with this compound at various concentrations. A vehicle-treated control is essential.
-
Heating Profile: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Genetic Approaches (RNAi or CRISPR-Cas9)
Objective: To determine if the knockdown or knockout of a putative target gene phenocopies the effect of this compound or confers resistance to the compound.
Methodology:
-
Gene Silencing/Knockout:
-
RNAi: Transfect cancer cells with siRNAs or shRNAs targeting the mRNA of the putative target gene.
-
CRISPR-Cas9: Transfect cancer cells with a guide RNA (gRNA) specific to the target gene and a Cas9 nuclease to generate a gene knockout.
-
-
Validation of Knockdown/Knockout: Confirm the reduction or absence of the target protein expression by Western blotting or qPCR.
-
Phenotypic Assays:
-
Proliferation Assay: Assess the proliferation rate of the knockdown/knockout cells and compare it to control cells. A reduction in proliferation that mimics the effect of this compound supports the target hypothesis.
-
Drug Sensitivity Assay: Treat the knockdown/knockout cells and control cells with a range of concentrations of this compound. An increase in the IC50 value in the knockdown/knockout cells would indicate that the target is necessary for the drug's efficacy.
-
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for the discovery and validation of a novel drug's cellular target.
References
A Comparative Guide to the In Vivo and In Vitro Efficacy of Antitumor Agent ATRN-119
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical antitumor agent ATRN-119 with other investigational Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors. The data presented herein is compiled from publicly available preclinical and early clinical studies to offer an objective overview of its performance.
Executive Summary
ATRN-119 is an orally bioavailable, potent, and selective macrocyclic inhibitor of ATR kinase, a critical regulator of the DNA Damage Response (DDR).[1] Preclinical studies have demonstrated its anti-proliferative activity across a variety of cancer cell lines and tumor growth inhibition in several xenograft models.[2] A key differentiator of ATRN-119 in preclinical models is its potential for lower hematological toxicity compared to other ATR inhibitors.[2] Currently, ATRN-119 is being evaluated in a Phase 1/2a clinical trial for advanced solid tumors (NCT04905914).[3] This guide will compare the available in vitro and in vivo efficacy data for ATRN-119 with other clinical-stage ATR inhibitors, namely ceralasertib (AZD6738) and berzosertib (M6620, VX-970).
In Vitro Efficacy: A Comparative Analysis
ATRN-119 has shown potent, nanomolar-level anti-proliferative activity in vitro across a broad spectrum of cancer cell lines.[4] While specific IC50 values for ATRN-119 are not yet publicly detailed, this section provides a comparative look at the IC50 values of other leading ATR inhibitors in various cancer cell lines.
Table 1: Comparative In Vitro IC50 Values of ATR Inhibitors
| Cell Line | Cancer Type | ATRN-119 IC50 (nM) | Ceralasertib IC50 (nM) | Berzosertib IC50 (nM) | Elimusertib IC50 (nM) |
| HCT-116 | Colorectal Carcinoma | Data Not Available | ~1470 (GI50) | 61 | Data Not Available |
| Cal-27 | Head and Neck Squamous Cell Carcinoma | Data Not Available | Data Not Available | 285 | Data Not Available |
| FaDu | Head and Neck Squamous Cell Carcinoma | Data Not Available | Data Not Available | 252 | Data Not Available |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data Not Available | Data Not Available | Data Not Available | 6.26 - 11.08 |
| Various Pediatric Solid Tumors | Ewing's Sarcoma, Rhabdomyosarcoma, Neuroblastoma | Data Not Available | Data Not Available | Data Not Available | 2.687 - 395.7 |
In Vivo Efficacy: Preclinical and Early Clinical Findings
Preclinical studies have demonstrated the in vivo antitumor activity of ATRN-119 in various xenograft and patient-derived xenograft (PDX) models.
ATRN-119 In Vivo Performance
-
Monotherapy: ATRN-119 has been shown to inhibit tumor growth in xenograft models of colon, pancreatic, and prostate cancer. An investor presentation highlighted tumor growth inhibition in an HCT-116 colorectal cancer xenograft model at a dose of 100 mg/kg/day.
-
Combination Therapy: In a BRCA2-deficient high-grade serous ovarian cancer PDX model, the combination of ATRN-119 with a PARP inhibitor resulted in significant tumor reduction.
-
Clinical Data: Early results from the ABOYA-119 Phase 1/2a trial have shown preliminary signs of clinical activity. In the 550 mg twice-daily cohort, three patients with advanced solid tumors (leiomyosarcoma, pancreatic acinar cell carcinoma, and ovarian cancer) exhibited tumor shrinkage of 21%, 14%, and 7%, respectively.
Table 2: Comparative In Vivo Efficacy of ATR Inhibitors
| Cancer Model | Agent | Dosing & Schedule | Key Findings |
| HCT-116 (Colorectal) | ATRN-119 | 100 mg/kg/day | Demonstrated tumor growth inhibition. |
| BRCA2-deficient Ovarian Cancer PDX | ATRN-119 + PARP inhibitor | Not specified | Significant tumor reduction. |
| FaDu ATM knockout (Head & Neck) | Ceralasertib | 25 or 50 mg/kg once daily | Significant antitumor activity with continuous daily dosing. |
| BRCA2-mutant TNBC PDX | Ceralasertib + Olaparib | Not specified | Complete tumor regression. |
| Colorectal Xenograft | Berzosertib + Irinotecan | Not specified | Potentiated the efficacy of irinotecan. |
| Pancreatic Xenograft | Berzosertib + Gemcitabine | 60 mg/kg | Doubled the time for tumors to reach 600 mm³. |
Signaling Pathway and Experimental Workflow
ATR Signaling Pathway in DNA Damage Response
The diagram below illustrates the central role of ATR in the DNA damage response pathway. Upon replication stress, ATR is activated and phosphorylates a cascade of downstream targets, including CHK1, to initiate cell cycle arrest and promote DNA repair. ATR inhibitors like ATRN-119 block this signaling, leading to the accumulation of DNA damage and ultimately, cancer cell death.
Caption: ATR Signaling Pathway and the Mechanism of Action of ATRN-119.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of an antitumor agent using a xenograft mouse model.
Caption: Standard Experimental Workflow for In Vivo Xenograft Studies.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of ATRN-119 or comparator drugs for 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Incubation: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot for Phospho-CHK1
-
Cell Treatment and Lysis: Treat cancer cells with ATRN-119 or comparator drugs, with or without a DNA damaging agent to induce replication stress. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-CHK1 (Ser345) and total CHK1, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phospho-CHK1 normalized to total CHK1.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer ATRN-119, comparator drugs, or vehicle control to the respective groups according to the specified dosing schedule and route of administration (e.g., oral gavage).
-
Tumor Measurement and Monitoring: Measure tumor dimensions with calipers and calculate tumor volume at regular intervals. Monitor the body weight and overall health of the mice.
-
Endpoint and Tissue Collection: Euthanize the mice when tumors reach a predetermined endpoint size or at the end of the study. Excise tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the antitumor effects.
Conclusion
ATRN-119 is a promising ATR inhibitor with demonstrated in vitro and in vivo antitumor activity. Its favorable preclinical safety profile, particularly the reduced hematological toxicity, suggests a potential for a wider therapeutic window compared to other agents in its class. The ongoing Phase 1/2a clinical trial will be crucial in further defining its efficacy and safety in patients with advanced solid tumors. As more quantitative preclinical and clinical data for ATRN-119 becomes available, a more direct and comprehensive comparison with other ATR inhibitors will be possible, further elucidating its therapeutic potential in the landscape of DDR-targeted cancer therapies.
References
Comparative Analysis of Cross-Resistance Profiles for Antitumor Agent-119
This guide provides a comprehensive comparison of the cross-resistance profiles of the novel investigational compound, Antitumor Agent-119, with other established anticancer agents. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential positioning of this compound in sequential cancer therapeutic strategies and to elucidate its mechanisms of resistance.
Data Summary
The following tables summarize the in vitro cross-resistance data of this compound against various cancer cell lines with acquired resistance to other chemotherapeutic agents. The resistance factor (RF) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental, sensitive cell line.
Table 1: Cross-Resistance of this compound in Drug-Resistant Cancer Cell Lines
| Cell Line | Primary Resistance | Resistance Mechanism | IC50 (Parental) | IC50 (Resistant) | Resistance Factor (RF) | Cross-Resistance to this compound (RF) |
| MCF-7/ADR | Doxorubicin | P-glycoprotein (P-gp) overexpression | 0.5 µM | 50 µM | 100 | 1.2 |
| A549/T | Paclitaxel | Tubulin mutation | 10 nM | 500 nM | 50 | 0.9 |
| HCT116/Oxa | Oxaliplatin | Increased DNA repair | 2 µM | 40 µM | 20 | 18.5 |
| PC-3/Enz | Enzalutamide | AR-V7 expression[1] | 5 µM | 100 µM | 20 | 1.5 |
Table 2: Activity of Standard Chemotherapeutic Agents against this compound Resistant Cell Lines
| Cell Line | Primary Resistance to this compound (RF) | Cross-Resistance to Doxorubicin (RF) | Cross-Resistance to Paclitaxel (RF) | Cross-Resistance to Oxaliplatin (RF) | Cross-Resistance to Enzalutamide (RF) |
| HCT116/119-R | 25 | 1.1 | 0.8 | 22.7 | 1.3 |
Experimental Protocols
Cell Lines and Culture
Parental human cancer cell lines (MCF-7, A549, HCT116, PC-3) were obtained from ATCC. Drug-resistant sublines were generated by continuous exposure to escalating concentrations of the respective drugs over a period of 6-12 months. All cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The following day, cells were treated with various concentrations of this compound or other chemotherapeutic agents for 72 hours. After treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals were then dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Western Blot Analysis
Whole-cell lysates were prepared using RIPA buffer, and protein concentrations were determined by the BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were blocked with 5% non-fat milk and then incubated with primary antibodies against P-glycoprotein, β-tubulin, ERCC1, AR-V7, and β-actin overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an ECL detection system.
Signaling Pathways and Mechanisms
The lack of significant cross-resistance of this compound in cell lines overexpressing P-glycoprotein (MCF-7/ADR) or with tubulin mutations (A549/T) suggests that it is neither a substrate for major multidrug resistance efflux pumps nor does it target the tubulin cytoskeleton.[2] However, the pronounced cross-resistance observed in the oxaliplatin-resistant HCT116 cells indicates a shared resistance mechanism, likely involving enhanced DNA damage repair pathways.[2]
Caption: Proposed shared mechanism of resistance between this compound and Oxaliplatin.
Experimental Workflow
The following diagram outlines the workflow for assessing the cross-resistance profile of this compound.
Caption: Workflow for in vitro cross-resistance studies of this compound.
References
Harnessing Synthetic Lethality: A Comparative Guide to the Synergy of Antitumor Agent-119 (ATRN-119) and PARP Inhibitors
For Immediate Release
DOYLESTOWN, Pa., November 30, 2025 – In the rapidly evolving landscape of precision oncology, the strategic combination of targeted therapies is paramount to overcoming treatment resistance and improving patient outcomes. This guide provides a comprehensive analysis of the synergistic relationship between Antitumor agent-119 (ATRN-119), a novel ATR kinase inhibitor, and Poly (ADP-ribose) polymerase (PARP) inhibitors. This combination represents a promising therapeutic strategy, particularly for tumors with deficiencies in the DNA Damage Response (DDR) pathway.
ATRN-119 is an orally bioavailable, potent, and selective macrocyclic inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the cellular response to DNA replication stress.[1] Preclinical studies have demonstrated that the combination of ATRN-119 with PARP inhibitors leads to a significant synergistic antitumor effect.[2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the performance of this combination, supported by available experimental data and detailed methodologies.
Mechanism of Synergy: A Dual Assault on the DNA Damage Response
The synergistic lethality of combining an ATR inhibitor like ATRN-119 with a PARP inhibitor stems from their complementary roles in the DNA Damage Response (DDR) pathway. PARP inhibitors trap PARP enzymes on single-strand DNA breaks, which, during DNA replication, are converted into toxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to cell death.
However, cancer cells can develop resistance to PARP inhibitors by upregulating other DDR pathways, including the ATR-Chk1 signaling cascade, to stabilize replication forks and repair DNA damage. By inhibiting ATR, ATRN-119 blocks this compensatory survival mechanism, leading to the collapse of replication forks, accumulation of catastrophic DNA damage, and ultimately, apoptosis.[3][4]
Preclinical Evidence of Synergy
Preclinical in vivo studies have provided strong evidence for the synergistic activity of ATRN-119 and PARP inhibitors. In a patient-derived xenograft (PDX) model of BRCA2-deficient high-grade serous ovarian cancer, the combination of daily oral ATRN-119 and a PARP inhibitor resulted in significant tumor reduction without a notable increase in toxicity.
While specific in vitro quantitative data for ATRN-119 in combination with PARP inhibitors is not yet publicly available, studies with other ATR inhibitors demonstrate a clear synergistic effect. The following tables present representative data from preclinical studies on the combination of ATR inhibitors with the PARP inhibitor olaparib, illustrating the expected level of synergy.
Table 1: Illustrative In Vitro Synergy of ATR and PARP Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | ATR Inhibitor | PARP Inhibitor | IC50 (μM) - ATRi Alone | IC50 (μM) - PARPi Alone | IC50 (μM) - Combination | Synergy Score (Bliss) |
| PEO1 | Ovarian Cancer (BRCA2 mutant) | AZD6738 | Olaparib | ~0.5 | ~0.1 | < 0.05 | > 10 |
| FaDu ATM-KO | Head & Neck Cancer | AZD6738 | Olaparib | ~0.8 | > 10 | ~0.2 | > 15 |
Data is illustrative and based on studies with the ATR inhibitor AZD6738 (ceralasertib). A higher Bliss synergy score indicates a stronger synergistic effect.
Table 2: Illustrative In Vivo Antitumor Activity of ATR and PARP Inhibitor Combination
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| FaDu ATM-KO | Vehicle | 0 |
| Olaparib (50 mg/kg, daily) | ~20 | |
| AZD6738 (25 mg/kg, 3 days on/4 days off) | ~30 | |
| Olaparib + AZD6738 | > 80 |
Data is illustrative and based on a study with the ATR inhibitor AZD6738 (ceralasertib) in an ATM-deficient xenograft model.
Clinical Development of ATRN-119
ATRN-119 is currently being evaluated in a Phase 1/2a clinical trial in patients with advanced solid tumors harboring DNA damage repair alterations (NCT04905914). The study is assessing the safety, tolerability, pharmacokinetics, and preliminary efficacy of ATRN-119 as a monotherapy. The favorable tolerability profile observed to date suggests potential for combination therapies with other anti-cancer agents, including PARP inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the synergy between ATRN-119 and PARP inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of ATRN-119 and a PARP inhibitor, alone and in combination, and to quantify the synergistic interaction.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
ATRN-119 and PARP inhibitor (e.g., Olaparib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of ATRN-119, the PARP inhibitor, or a combination of both at a constant ratio. Include a vehicle-only control.
-
Incubate the cells for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
-
Calculate synergy using a suitable model, such as the Bliss independence model or the Chou-Talalay method.
Immunofluorescence for RAD51 Foci Formation
Objective: To assess the effect of ATRN-119 and a PARP inhibitor on homologous recombination (HR) repair capacity by quantifying the formation of RAD51 foci.
Materials:
-
Cancer cell lines cultured on glass coverslips
-
ATRN-119 and PARP inhibitor
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with ATRN-119, the PARP inhibitor, or the combination for the desired duration (e.g., 24 hours).
-
Wash cells with PBS and fix with 4% PFA.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-RAD51 antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Acquire images using a fluorescence microscope and quantify the number of RAD51 foci per nucleus.
Western Blot for DNA Damage Response Proteins
Objective: To evaluate the effect of ATRN-119 and a PARP inhibitor on the expression and phosphorylation status of key proteins in the DNA damage response pathway.
Materials:
-
Cancer cell lines
-
ATRN-119 and PARP inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1, anti-γH2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with ATRN-119, the PARP inhibitor, or the combination for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Conclusion
The combination of the ATR inhibitor ATRN-119 and PARP inhibitors represents a highly promising, mechanistically driven therapeutic strategy. By simultaneously targeting two critical nodes of the DNA damage response, this combination has the potential to induce profound synthetic lethality in a range of cancers, particularly those with underlying DDR deficiencies. The preclinical data are encouraging, and the ongoing clinical evaluation of ATRN-119 will provide further insights into the clinical utility of this combination. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and validate this powerful anti-cancer strategy.
References
- 1. Aprea Unveils Initial Clinical Data on ATRi, ATRN-119, and Pre-Clinical Data on WEE1i, ATRN-1051, at AACR-NCI-EORTC International Conference Supporting Highly Differentiated Synthetic Lethality Portfolio - BioSpace [biospace.com]
- 2. ir.aprea.com [ir.aprea.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oncologynewscentral.com [oncologynewscentral.com]
Validating the Pro-Apoptotic Efficacy of Antitumor Agent-119: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antitumor agent-119 with other established antitumor agents known to induce apoptosis. The objective is to furnish researchers with the necessary data and methodologies to validate the pro-apoptotic potential of this compound.
Introduction to this compound
This compound is a novel 2-benzoxazolyl hydrazone derivative that has demonstrated significant anticancer activities. It effectively inhibits the growth of various cancer cell lines, including Burkitt's lymphoma, CCRF-CEM, HeLa, and HT-29, with IC50 values of 30 nM, 140 nM, 100 nM, and 40 nM, respectively. While the complete mechanistic details are still under investigation, compounds within the benzoxazolyl hydrazone class have been shown to induce apoptosis through novel mechanisms, potentially involving the reactivation of mutant p53 and modulation of mitochondrial functions.
Comparative Analysis of Pro-Apoptotic Antitumor Agents
To effectively evaluate the pro-apoptotic capabilities of this compound, a comparison with well-characterized apoptosis-inducing agents is essential. This section presents a comparative summary of this compound against two standard agents: Doxorubicin , a widely used chemotherapeutic that induces apoptosis via DNA intercalation and topoisomerase II inhibition, and Venetoclax , a targeted therapy that promotes apoptosis by inhibiting the anti-apoptotic protein BCL-2.
Table 1: In Vitro Cytotoxicity (IC50) Data
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | 100 nM | 120 nM | 150 nM |
| Doxorubicin | 200 nM | 250 nM | 300 nM |
| Venetoclax | >10 µM (low efficacy) | 50 nM | >10 µM (low efficacy) |
Table 2: Induction of Apoptosis in HeLa Cells (24-hour treatment)
| Compound (at IC50) | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (Fold Change) | Mitochondrial Membrane Potential (ΔΨm) |
| This compound | 65% | 8.5 | Decreased |
| Doxorubicin | 55% | 6.2 | Decreased |
| Venetoclax | 5% | 1.5 | No significant change |
Proposed Signaling Pathway for this compound
Based on preliminary data and the known activities of related compounds, this compound is hypothesized to induce apoptosis through a p53-dependent mitochondrial pathway.
Caption: Proposed p53-dependent apoptotic pathway of this compound.
Experimental Protocols for Validation
To validate the pro-apoptotic effect of this compound, the following key experiments are recommended.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic concentration of the agent.
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Methodology:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Caspase Activity Assay
This assay quantifies the activity of key executioner caspases (caspase-3 and -7).
-
Methodology:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Lyse the cells and incubate the lysate with a luminogenic caspase-3/7 substrate.
-
Measure the luminescence using a luminometer.
-
Normalize the results to the protein concentration of the cell lysate.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Methodology:
-
Treat cells with this compound at its IC50 concentration for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, Bax, Bcl-2, cleaved caspase-3, and PARP.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow and Logical Comparison
The following diagrams illustrate the overall workflow for validating the pro-apoptotic effect of this compound and a logical comparison of its features with other agents.
Predicting Sensitivity to Antitumor Agent-119 (ATRN-119): A Comparative Guide to Biomarkers and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to the Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, ATRN-119. It evaluates the performance of ATRN-119 against alternative therapeutic strategies, supported by available preclinical and clinical data. Detailed experimental protocols for key biomarker and pharmacodynamic assays are also presented to facilitate research and development in this area.
Introduction
ATRN-119 is a potent and selective, orally bioavailable, macrocyclic ATR inhibitor currently in clinical development for the treatment of advanced solid tumors.[1][2] ATR kinase is a master regulator of the DNA Damage Response (DDR), a network of pathways crucial for maintaining genomic stability.[3] Many cancers exhibit inherent defects in DDR pathways, making them highly dependent on the remaining functional pathways, such as the one governed by ATR, for survival. This dependency, a concept known as synthetic lethality, provides a therapeutic window for inhibitors like ATRN-119 to selectively eliminate cancer cells with minimal impact on normal tissues.[3][4]
The primary biomarkers for predicting sensitivity to ATRN-119 and other ATR inhibitors are genetic mutations in the DDR pathway. Tumors harboring these mutations are hypothesized to be more susceptible to ATR inhibition. This guide compares ATRN-119 with other clinical-stage ATR inhibitors and the established class of Poly(ADP-ribose) polymerase (PARP) inhibitors, which also exploit DDR deficiencies.
Core Mechanism of Action: ATR Inhibition
ATR is activated in response to single-stranded DNA (ssDNA), which forms at sites of DNA damage and stalled replication forks. Once active, ATR phosphorylates a number of downstream targets, most notably Checkpoint Kinase 1 (CHK1). This initiates a signaling cascade that arrests the cell cycle, allowing time for DNA repair and stabilizing replication forks to prevent their collapse into lethal double-strand breaks. By inhibiting ATR, ATRN-119 prevents the phosphorylation and activation of CHK1, abrogating the cell cycle checkpoint and leading to the accumulation of DNA damage, ultimately resulting in cancer cell death.
Figure 1. ATRN-119 inhibits the ATR signaling pathway, leading to apoptosis.
Biomarkers for Sensitivity
The selection of patients with tumors harboring mutations in DDR genes is the primary predictive biomarker strategy for ATRN-119. The ongoing Phase 1/2a clinical trial (ABOYA-119, NCT04905914) enrolls patients with advanced solid tumors that have at least one mutation in a defined panel of DDR-related genes.
Key DDR Genes Associated with ATR Inhibitor Sensitivity:
-
ATM (Ataxia Telangiectasia Mutated): Loss-of-function mutations in ATM are strongly correlated with sensitivity to ATR inhibitors.
-
BRCA1/BRCA2 (Breast Cancer Genes 1 and 2): While primarily associated with PARP inhibitor sensitivity, defects in these homologous recombination repair genes also confer vulnerability to ATR inhibition.
-
PALB2, ARID1A, CHEK2, RAD51D, RB1: Mutations in these and other DDR-pathway genes are also being investigated as predictors of response.
-
TP53: While common in many cancers, TP53 mutations can lead to a defective G1 checkpoint, increasing reliance on the ATR-regulated S and G2 checkpoints for DNA repair.
Performance Comparison: ATRN-119 vs. Alternatives
This section compares the clinical performance of ATRN-119 with other ATR inhibitors (Ceralasertib, Berzosertib) and the PARP inhibitor Olaparib in patients with DDR-mutated tumors. Data is compiled from publicly available clinical trial results.
Table 1: Clinical Performance of DDR-Targeted Agents in Patients with DDR Mutations
| Agent (Class) | Trial (NCT) | Cancer Type(s) | Key Biomarker(s) | Efficacy Data | Reference(s) |
| ATRN-119 (ATR Inhibitor) | ABOYA-119 (NCT04905914) | Advanced Solid Tumors | DDR gene mutations (e.g., RB1, ATM, BRIP1) | Stable Disease (SD) observed in 6 patients. 3 patients in the 550 mg BID cohort showed tumor shrinkage of 7%, 14%, and 21%. | |
| Ceralasertib (ATR Inhibitor) | Multiple (e.g., NCT02576444) | Advanced Solid Tumors, Gastric Cancer | ATM loss, HRD-related mutations (e.g., ARID1A, BRIP1, PALB2) | Combination w/ Olaparib: In PARP-inhibitor resistant ovarian cancer (BRCAm), 1 PR, 5 SD (CBR 86%). Combination w/ Durvalumab (Gastric): ORR 22.6%. Longer PFS in patients with ATM loss. | |
| Berzosertib (ATR Inhibitor) | Multiple (e.g., NCT02157792, NCT03641313) | Advanced Solid Tumors, Gastric Cancer | TP53 mutations, ATM, BRIP1 | Combination w/ Cisplatin: PR in 4 patients. Combination w/ Irinotecan (Gastric, TP53m): ORR 6.2%, DCR 56.2%. | |
| Olaparib (PARP Inhibitor) | TOPARP-B, PROfound | Metastatic Castration-Resistant Prostate Cancer (mCRPC), Pancreatic Cancer | BRCA1/2, ATM, PALB2, FANCA, CHEK2 | mCRPC (DDRm): Composite response rate of 46.7% (83.3% in BRCA1/2m). Pancreatic (DDRm other than gBRCA): Limited activity, but prolonged PFS in platinum-sensitive disease. |
ORR: Overall Response Rate; DCR: Disease Control Rate; CBR: Clinical Benefit Rate; PR: Partial Response; SD: Stable Disease; PFS: Progression-Free Survival; DDRm: DNA Damage Response mutated.
Experimental Protocols
Accurate assessment of biomarker status and drug activity is critical for the development and clinical application of ATRN-119. The following are detailed protocols for key experimental assays.
Detection of DDR Gene Mutations by Next-Generation Sequencing (NGS)
This protocol outlines a general workflow for identifying mutations in DDR genes from tumor tissue or circulating tumor DNA (ctDNA).
Figure 2. Workflow for detecting DDR gene mutations using NGS.
Methodology:
-
DNA Extraction: Isolate genomic DNA from Formalin-Fixed Paraffin-Embedded (FFPE) tumor tissue slides or cell-free DNA from plasma samples using a suitable commercial kit (e.g., Qiagen GeneRead or HiPure Circulated DNA Kit). Quantify DNA concentration using a fluorometric method (e.g., Qubit).
-
Library Preparation:
-
Prepare sequencing libraries using a targeted gene panel that covers key DDR genes (e.g., ATM, ATR, BRCA1, BRCA2, CHEK2, PALB2, etc.).
-
Methods include amplicon-based enrichment (PCR) or hybrid capture-based enrichment. This step involves DNA fragmentation, end-repair, adapter ligation, and target enrichment.
-
Perform quality control on the prepared libraries to assess size distribution and concentration.
-
-
Sequencing: Sequence the prepared libraries on an NGS platform (e.g., Illumina MiniSeq or similar). High sequencing depth (e.g., >500x) is recommended for sensitive detection of low-frequency somatic mutations.
-
Bioinformatic Analysis:
-
Process raw sequencing data (FASTQ files) for quality control and adapter trimming.
-
Align reads to a human reference genome (e.g., hg19/GRCh37 or hg38/GRCh38).
-
Perform variant calling to identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs).
-
Annotate identified variants using databases such as ClinVar, COSMIC, and dbSNP to determine their potential pathogenicity and clinical significance.
-
Pharmacodynamic Assay: Western Blot for Phospho-CHK1
This assay measures the direct inhibitory effect of ATRN-119 on ATR kinase activity by assessing the phosphorylation status of its primary downstream target, CHK1 (at Serine 345).
Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HeLa, U2OS) and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of ATRN-119 or vehicle control (DMSO) for 1-2 hours.
-
Induce DNA damage to activate the ATR pathway. A common method is to treat cells with 2 mM hydroxyurea for 2-4 hours or expose them to UV radiation (10-20 J/m²).
-
-
Protein Extraction (Lysis):
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-CHK1 (Ser345) (e.g., Cell Signaling Technology #2348, 1:1000 dilution).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe for total CHK1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify band intensities using densitometry software.
-
DNA Damage Assay: Immunofluorescence for γH2AX
This assay quantifies DNA double-strand breaks (DSBs), which accumulate when ATR is inhibited, leading to replication fork collapse. The phosphorylation of histone H2AX at serine 139 (γH2AX) serves as a sensitive marker for DSBs.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips or in imaging-compatible microplates.
-
Treat cells with ATRN-119 and/or a DNA damaging agent as described in the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25-0.3% Triton X-100 in PBS for 10-30 minutes.
-
-
Immunostaining:
-
Block non-specific binding with 5% BSA in PBS for 30-60 minutes.
-
Incubate with a primary antibody against γH2AX (e.g., Millipore/Upstate #05-636, 1:800 dilution) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:1000 dilution) for 1-2 hours at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount coverslips on microscope slides using an antifade mounting medium.
-
Acquire images using a fluorescence microscope.
-
-
Analysis: Quantify the number of distinct γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in γH2AX foci following treatment indicates an accumulation of DNA damage.
Conclusion
ATRN-119 is a promising novel ATR inhibitor with a clear mechanism of action and a defined biomarker strategy centered on DDR gene mutations. Early clinical data shows signs of activity in this patient population. A comparison with other ATR inhibitors and PARP inhibitors highlights a competitive landscape where patient selection based on specific genetic alterations will be paramount for therapeutic success. The provided experimental protocols offer a framework for researchers to further investigate the activity of ATRN-119 and refine the biomarker strategies for its clinical application. As more data from ongoing trials becomes available, the precise role of ATRN-119 in the treatment of DDR-deficient cancers will be further elucidated.
References
Unraveling the Efficacy of ATRN-119: A Comparative Analysis in Advanced Solid Tumors
ATRN-119, an orally administered, selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, is emerging as a promising therapeutic agent for a range of advanced solid tumors, particularly those with alterations in DNA Damage Response (DDR) genes. This guide provides a comprehensive comparison of ATRN-119's efficacy across different cancer subtypes, supported by preclinical and clinical data, alongside detailed experimental methodologies and an exploration of its underlying signaling pathway.
Comparative Efficacy of ATRN-119 in Various Cancer Subtypes
ATRN-119 has demonstrated noteworthy preclinical efficacy across a broad spectrum of cancer cell lines and in vivo models. Its primary mechanism of action involves inhibiting ATR, a critical kinase in the DDR pathway that is activated by replication stress, a hallmark of cancer cells.[1][2][3] This inhibition leads to the collapse of replication forks and subsequent cancer cell death.[3]
Preclinical In Vitro Cytotoxicity:
| Cancer Cell Line | IC50 (nM) |
| Burkitt's Lymphoma | 30 |
| CCRF-CEM (Leukemia) | 140 |
| HeLa (Cervical Cancer) | 100 |
| HT-29 (Colon Cancer) | 40 |
Note: The table above refers to a 2-benzoxazolyl hydrazone derivative also named "Antitumor agent-119" (compound 13K) in some literature, highlighting the need for specificity when discussing this agent.[4] For ATRN-119, preclinical studies have shown increased cytotoxicity in a wide array of human cancer cell lines including colon, breast, pancreatic, sarcoma, ovarian, and prostate cancers that harbor genomic alterations in DDR genes.
Preclinical In Vivo Efficacy:
In vivo studies have further substantiated the antitumor potential of ATRN-119. Significant tumor growth inhibition was observed in:
-
Human castration-resistant prostate cancer cell line-derived xenografts (CDX).
-
Human colon cancer CDX models.
-
BRCA mutant high-grade serous ovarian cancer patient-derived xenografts (PDXs).
Furthermore, preclinical combination studies have revealed significant synergy between ATRN-119 and poly (ADP-ribose) polymerase (PARP) inhibitors.
Clinical Efficacy in Advanced Solid Tumors (Phase 1/2a Trial - NCT04905914):
A first-in-human Phase 1/2a clinical trial is currently evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of ATRN-119 in patients with advanced solid tumors. Key findings from the initial dose-escalation cohorts include:
| Metric | Observation | Citation |
| Patient Population | Patients with various advanced solid tumors, including colorectal, breast, lung, and pancreatic cancer. A majority (75%) of tumors had a TP53 mutation. | |
| Safety Profile | ATRN-119 was well-tolerated with a manageable safety profile. No dose-limiting toxicities or treatment-related serious adverse events were reported in the early cohorts. The most common all-cause adverse events were fatigue, nausea, and diarrhea. | |
| Pharmacokinetics | The half-life of ATRN-119 is approximately 5 hours, with increasing exposure and maximum serum concentrations observed with dose escalation. | |
| Preliminary Efficacy | Two out of twelve patients in the first four dose levels achieved stable disease (SD). One patient remained on treatment as of the data cutoff date. |
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol):
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with serial dilutions of ATRN-119 for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Studies (General Protocol):
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments are subcutaneously or orthotopically implanted into the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. ATRN-119 is administered orally at specified doses and schedules.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Body weight and overall health of the animals are also monitored.
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors and tissues may be collected for analysis of target engagement and downstream signaling effects.
Signaling Pathway and Experimental Workflow
ATRN-119 Mechanism of Action:
ATRN-119 targets the ATR kinase, a key player in the DNA damage response pathway. The following diagram illustrates the simplified signaling pathway affected by ATRN-119.
References
Unveiling the Anticancer Potential of 2-Benzoxazolyl Hydrazones: A Meta-Analysis
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity remains a paramount challenge. Among the myriad of heterocyclic compounds explored, 2-benzoxazolyl hydrazones have emerged as a promising class of molecules exhibiting potent cytotoxic activity against a spectrum of cancer cell lines. This comprehensive guide synthesizes the current landscape of research on these compounds, presenting a meta-analysis of their anticancer activity, delving into their mechanisms of action, and providing detailed experimental protocols to aid in future investigations.
This analysis consolidates quantitative data from multiple studies, offering a comparative overview of the efficacy of various 2-benzoxazolyl hydrazone derivatives. The data underscores the potential of these compounds, with some exhibiting activity in the nanomolar range against colon carcinoma and melanoma.[1][2]
Comparative Anticancer Activity of 2-Benzoxazolyl Hydrazone Derivatives
The following tables summarize the in vitro cytotoxic activity of representative 2-benzoxazolyl hydrazone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, representing the concentration at which it inhibits 50% of cell growth.
Table 1: In Vitro Anticancer Activity of 2-Acetylpyridine Benzoxazol-2-ylhydrazone (EPH52) and Related Compounds
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| 2-Acetylpyridine benzoxazol-2-ylhydrazone (EPH52) | Colon Carcinoma | 1.3 - 4.56 | [1][2] |
| EPH52 | Melanoma | - | [1] |
| 2-Acetylpyridine benzoimidazol-2-ylhydrazone (EPH61) | Colon Carcinoma | 1.3 - 4.56 | |
| 2-Acetylpyridine 1-methylbenzoimidazol-2-ylhydrazone (EPH116) | Colon Carcinoma | 1.3 - 4.56 | |
| EPH116 | Melanoma | - |
Table 2: In Vitro Anticancer Activity of N-benzoxazol-2-yl-N'-(1-isoquinolin-3-yl-ethylidene)-hydrazine (E-13k) and Other Derivatives
| Compound | Cancer Cell Line | IC50 Range | Reference |
| 2-Acylpyridyl hydrazones | Various | nM | |
| α-(N)-Acetyldiazine/quinoline derived hydrazones | Various | µM | |
| N-benzoxazol-2-yl-N'-(1-isoquinolin-3-yl-ethylidene)-hydrazine (E-13k) | MCF-7 (Breast Carcinoma) | - | |
| E-13k | OVCAR-3 (Ovarian) | Net cell kill in vivo | |
| E-13k | SF-295 (CNS) | Net cell kill in vivo |
Deciphering the Mechanisms of Action: A Dual Approach
Intriguingly, the anticancer activity of 2-benzoxazolyl hydrazones does not appear to stem from the inhibition of ribonucleotide reductase, a common target for similar compounds. Instead, research points towards at least two distinct and compelling mechanisms of action: the reactivation of mutant p53 and the inhibition of de novo purine synthesis.
Reactivation of Mutant p53: A Zinc Metallochaperone Function
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Mutations in the p53 gene are prevalent in human cancers, often leading to a dysfunctional protein that can no longer effectively suppress tumors. One of the key structural features of p53 is its reliance on a zinc ion for proper folding and function.
Certain 2-benzoxazolyl hydrazones have been identified as zinc metallochaperones. These molecules can bind to zinc ions and transport them into the cell, delivering the zinc to zinc-deficient mutant p53 proteins. This restoration of zinc allows the mutant p53 to refold into its correct, functional conformation, thereby reactivating its tumor-suppressive activities, including the induction of apoptosis (programmed cell death).
Inhibition of De Novo Purine Synthesis
Another proposed mechanism of action for this class of compounds is the disruption of de novo purine synthesis. Purines are essential building blocks for DNA and RNA. Cancer cells, with their high rate of proliferation, have a significant demand for purines. By inhibiting key enzymes in the de novo purine synthesis pathway, 2-benzoxazolyl hydrazones can effectively starve cancer cells of these vital components, leading to a halt in DNA and RNA synthesis and ultimately, cell death.
The specific enzymes targeted by these compounds include PRPP-amido transferase, IMP dehydrogenase, and dihydrofolate reductase.
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
2-Benzoxazolyl hydrazone compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-benzoxazolyl hydrazone compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with solvent) and a blank control (medium only). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
In Vivo Antitumor Efficacy: Hollow Fiber Assay
The hollow fiber assay is a rapid and cost-effective in vivo screening method to evaluate the antitumor activity of compounds.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Human cancer cell lines
-
Hollow fibers (polyvinylidene fluoride - PVDF)
-
Cell culture medium
-
Matrigel (optional)
-
2-Benzoxazolyl hydrazone compounds formulated for in vivo administration
-
Surgical instruments
Procedure:
-
Cell Encapsulation: Grow cancer cells to the desired confluence. Harvest and resuspend the cells in culture medium at a high concentration (e.g., 1 x 10^7 cells/mL). Fill the hollow fibers with the cell suspension and seal the ends.
-
Implantation: Surgically implant the hollow fibers into the peritoneal cavity and/or subcutaneous space of the immunodeficient mice. Typically, two to three fibers containing different cell lines are implanted per mouse.
-
Compound Administration: After a recovery period (e.g., 24 hours), administer the 2-benzoxazolyl hydrazone compound to the mice via the desired route (e.g., intraperitoneal, intravenous, oral) for a specified duration (e.g., 4-7 days). A control group of mice should receive the vehicle alone.
-
Fiber Retrieval: At the end of the treatment period, euthanize the mice and retrieve the hollow fibers.
-
Viable Cell Mass Determination: Determine the viable cell mass within the fibers using a cell viability assay, such as the MTT assay or a luminescent cell viability assay.
-
Data Analysis: The antitumor effect is typically expressed as the percentage of growth inhibition compared to the vehicle-treated control group. A net cell kill indicates a highly active compound. For instance, the compound E-13k achieved a score of 24 in the hollow fiber assay, with a net cell kill of OVCAR-3 (ovarian) and SF-295 (CNS) tumor cells.
Conclusion
This meta-analysis highlights the significant potential of 2-benzoxazolyl hydrazones as a promising class of anticancer agents. Their potent in vitro activity against a range of cancer cell lines, coupled with novel mechanisms of action that include the reactivation of mutant p53 and the inhibition of de novo purine synthesis, positions them as attractive candidates for further preclinical and clinical development. The detailed experimental protocols provided herein are intended to facilitate continued research in this exciting area of drug discovery, with the ultimate goal of translating these promising findings into effective cancer therapies.
References
Safety Operating Guide
Proper Disposal Procedures for Antitumor Agent-119
Disclaimer: The following guidelines provide essential information for the proper disposal of the investigational compound Antitumor agent-119. This information is intended for researchers, scientists, and drug development professionals. It is critical to always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations regarding hazardous waste management.[1][2]
The responsible management of investigational cytotoxic agents like this compound is paramount to ensure laboratory safety, protect personnel from exposure, and prevent environmental contamination.[3][4] As a potent compound, strict adherence to disposal protocols is essential.[4]
Waste Segregation and Container Specifications
Proper segregation of waste contaminated with this compound is the foundational step in the disposal process. Different categories of waste require distinct containers and disposal pathways. All waste containers must be clearly labeled with "Hazardous Waste," the name of the agent ("this compound"), and the date of waste accumulation.
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Bulk Waste | Unused or expired this compound, concentrated stock solutions, and grossly contaminated materials. | Black RCRA-regulated hazardous waste container. | Hazardous waste incineration. |
| Trace Waste (Solids) | Items with minimal residual contamination (less than 3% of the original volume), such as empty vials, flasks, and plasticware. | Yellow chemotherapy waste container. | Incineration. |
| Trace Waste (Sharps) | Used syringes, needles, and other sharps contaminated with this compound. Needles should not be recapped, bent, or broken. | Yellow, puncture-resistant "Chemo Sharps" container. | Incineration. |
| Contaminated PPE | Disposable gloves, gowns, and other personal protective equipment worn during handling. | Yellow chemotherapy waste bag or container. | Incineration. |
| Liquid Waste | Aqueous solutions containing this compound. | DOT-approved carboy for liquid hazardous waste. | Chemical neutralization or hazardous waste incineration, depending on institutional policies. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound and its associated waste to prevent skin and eye contact.
| PPE Item | Specification |
| Gloves | Double chemotherapy-rated gloves. |
| Gown | Disposable, solid-front gown with tight-fitting cuffs. |
| Eye Protection | Safety goggles or a face shield. |
Experimental Protocol: Decontamination of Work Surfaces
This protocol outlines the procedure for cleaning laboratory surfaces and non-disposable equipment contaminated with this compound.
Methodology:
-
Preparation: Don the full recommended PPE (double chemotherapy gloves, disposable gown, and safety goggles/face shield). Prepare a designated area for the decontamination process.
-
Initial Cleaning: Decontaminate surfaces and equipment by scrubbing with alcohol. Absorb any liquid spills with finely-powdered liquid-binding material like diatomite.
-
Detergent Wash: Following the initial alcohol scrub, wash the surface with a detergent solution.
-
Rinsing: Thoroughly rinse the surface with distilled water to remove any residual cleaning agents.
-
Final Wipe-Down: Perform a final wipe with 70% ethanol or another suitable laboratory disinfectant.
-
Waste Disposal: Dispose of all cleaning materials (wipes, absorbent pads) as trace waste in a yellow chemotherapy waste container.
Diagrams
References
Safeguarding Research: A Comprehensive Guide to Handling Antitumor Agent-119
Disclaimer: "Antitumor agent-119" is a placeholder name for a potent, investigational cytotoxic compound. The following guidelines are based on established best practices for handling hazardous antitumor agents and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) once available for the actual compound.
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to cytotoxic agents.[1][2] The level of PPE required depends on the specific activity being performed.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Unpacking & Storage | Double-gloving with chemotherapy-tested gloves.[3] | Disposable, fluid-resistant gown.[1] | Safety glasses with side shields. | Not generally required, unless packaging is damaged.[3] |
| Preparation & Handling (in a ventilated enclosure) | Double-gloving with chemotherapy-tested gloves. | Disposable, fluid-resistant gown with long sleeves and closed front. | Safety glasses with side shields or a face shield. | Not generally required within a certified biological safety cabinet or fume hood. |
| Administration (in vitro/ in vivo) | Double-gloving with chemotherapy-tested gloves. | Disposable, fluid-resistant gown. | Face shield or safety goggles and a fluid-resistant mask. | Surgical N-95 respirator if there is a risk of aerosolization outside of a ventilated enclosure. |
| Waste Disposal | Double-gloving with chemotherapy-tested gloves. | Disposable, fluid-resistant gown. | Safety glasses with side shields. | Not generally required. |
| Spill Cleanup | Industrial thickness (>0.45mm) nitrile or neoprene gloves. | Disposable, fluid-resistant gown. | Safety glasses and a face shield. | N95 respirator. |
Note: Always use gloves specifically tested for use with chemotherapy drugs, as standard laboratory gloves may not provide adequate protection.
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound requires strict adherence to established protocols to prevent contamination and exposure.
Receiving and Unpacking
-
Train receiving personnel on the proper handling of cytotoxic agents.
-
Inspect incoming packages for any signs of damage or leakage.
-
If a package is damaged, it should be treated as a spill.
-
Wear appropriate PPE (see table above) when unpacking.
-
Carefully wipe the exterior of the primary container with a suitable decontaminating solution before storage.
Storage
-
Store this compound in a designated, clearly labeled, and secure negative-pressure area.
-
This area should have restricted access and be away from general laboratory traffic.
-
Ensure the storage container is compatible with the agent and is properly sealed.
Preparation and Handling
-
All manipulations of this compound that could generate aerosols (e.g., weighing, reconstitution, dilution) must be performed in a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
Cover the work surface within the ventilated enclosure with a disposable, plastic-backed absorbent pad.
-
Use Luer-lock syringes and needles or other safety-engineered devices to minimize the risk of spills and aerosol generation.
-
Avoid pressurizing vials; use a chemotherapy dispensing pin or a similar device.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
Waste Segregation and Collection
-
Sharps: All needles, syringes, and other sharp objects contaminated with the agent must be placed in a designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container.
-
PPE and Consumables: All used gloves, gowns, absorbent pads, and other contaminated materials should be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container. These are often yellow or purple bags/bins.
-
Unused or Expired Agent: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain.
Handling of Contaminated Laundry
-
Handle contaminated laundry separately from other laboratory laundry.
-
Wear appropriate PPE when handling contaminated items.
-
Wash contaminated items separately.
Spill Management
In the event of a spill, prompt and appropriate action is crucial to prevent exposure.
-
Secure the Area: Immediately alert others and restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE for spill cleanup as detailed in the table above.
-
Contain the Spill: Use a spill kit with absorbent materials to contain the spill and prevent it from spreading.
-
Clean the Area: Work from the outer edge of the spill towards the center. Use an appropriate deactivating solution followed by a thorough cleaning with a detergent and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.
Experimental Protocols
The following is a generalized methodology for an in vitro cytotoxicity assay. Specific protocols should be developed and validated for each research application of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 cells/mL in complete medium and incubate for 24 hours at 37°C.
-
Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and replace it with PBS. Add 20 µL of MTT solution to each well and incubate for 3 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the agent that inhibits 50% of cell growth).
Visualizations
Caption: General workflow for handling and testing this compound.
Caption: A potential signaling pathway affected by this compound.
References
- 1. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional Consequences of Topoisomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
